GPR40 agonist 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C27H24N2O4/c1-3-4-22(15-27(30)31)20-6-12-24(13-7-20)33-18-19-5-14-26-28-25(17-29(26)16-19)21-8-10-23(32-2)11-9-21/h5-14,16-17,22H,15,18H2,1-2H3,(H,30,31) |
InChI Key |
NQANQPBUSXASMN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of GPR40 Agonist 5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for GPR40 agonist 5, a novel compound identified as a potent and orally efficacious agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).
Core Mechanism of Action
GPR40 is predominantly expressed on pancreatic β-cells and, to a lesser extent, on incretin-secreting enteroendocrine cells in the gut.[1][2] The activation of GPR40 by agonists like compound 5 initiates a signaling cascade that enhances the release of insulin in a glucose-dependent manner. This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues.[3]
The primary signaling pathway for GPR40 agonists involves the coupling of the receptor to the Gαq subunit of the heterotrimeric G protein.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical step in the fusion of insulin-containing granules with the cell membrane, leading to insulin exocytosis. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which further potentiates this secretory process.
Some GPR40 agonists, particularly those classified as "full agonists" or "ago-allosteric modulators (AgoPAMs)," can also engage a secondary signaling pathway by coupling to the Gαs G protein subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA). This Gαs-cAMP pathway is particularly important in enteroendocrine L-cells, where it stimulates the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on pancreatic β-cells to further amplify glucose-dependent insulin secretion.
Signaling Pathway Diagram
Quantitative Data for this compound
The following tables summarize the available in vitro potency and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 | Human | EC50 | 3 nM | [6] |
| Not Specified | Not Specified | Not Specified | EC50 | 47 nM | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Test | Parameter | Value | Reference |
| nSTZ Wistar Rat | Oral Glucose Tolerance Test | ED50 | 0.8 mg/kg | [1][2][3][8] |
| nSTZ Wistar Rat | Oral Glucose Tolerance Test | ED90 | 3.1 mg/kg | [1][2][3][8] |
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below.
Calcium Mobilization Assay
This assay is a primary method for determining the in vitro potency of GPR40 agonists that signal through the Gαq pathway.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) and maintained at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-4) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (typically 1 hour) at 37°C. This allows the dye to enter the cells.
-
Compound Preparation: this compound is serially diluted in the assay buffer to create a range of concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the addition of the compound.
-
Compound Addition and Data Acquisition: The various concentrations of this compound are automatically added to the wells, and the fluorescence intensity is measured in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration. The data are normalized to a percentage of the maximal response, and an EC50 value (the concentration that elicits 50% of the maximal response) is calculated using a four-parameter logistic curve fit.
Experimental Workflow: Calcium Mobilization Assay
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This in vivo assay assesses the ability of a GPR40 agonist to improve glucose disposal in a model of type 2 diabetes.
-
Animal Model: Neonatal streptozotocin (nSTZ)-treated Wistar rats are commonly used. These rats develop a form of non-insulin-dependent diabetes that mimics aspects of human type 2 diabetes.
-
Acclimatization and Fasting: Animals are acclimatized to the experimental conditions. Prior to the test, rats are fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage at various doses. A vehicle control group receives the vehicle alone.
-
Baseline Blood Sample: A baseline blood sample (t=0) is taken, typically from the tail vein, to measure the initial blood glucose level.
-
Glucose Challenge: A set time after compound administration (e.g., 30 or 60 minutes), a concentrated glucose solution (e.g., 2 g/kg) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
-
Data Analysis: The blood glucose levels are plotted against time for each treatment group. The total area under the curve (AUC) for glucose is calculated. The efficacy of this compound is determined by the dose-dependent reduction in the glucose AUC compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal glucose-lowering effect) and ED90 (the dose for 90% of the effect) are calculated.
Conclusion
This compound is a potent activator of the GPR40 receptor, primarily acting through the Gαq-PLC-IP3 pathway to stimulate glucose-dependent insulin secretion from pancreatic β-cells. Its efficacy has been demonstrated in both in vitro cellular assays and in vivo models of type 2 diabetes. The data suggest that this compound and others in its class hold potential for the development of novel antihyperglycemic agents with a reduced risk of hypoglycemia. Further investigation into potential off-target effects and long-term efficacy and safety is warranted for its clinical development.
References
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Synthesis of GPR40 Agonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and chemical synthesis of GPR40 agonist 5, a potent and orally efficacious agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in mediating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2]
Discovery of this compound
This compound was identified through a focused drug discovery program aimed at developing novel, structurally distinct agonists for the GPR40/FFAR1 receptor. The discovery process involved the synthesis and evaluation of a series of 3-(4-aryloxyaryl)propanoic acid derivatives.[1] Compound 5 emerged as a lead candidate from this series, demonstrating potent in vitro activity and significant plasma glucose-lowering efficacy in animal models of diabetes.[1]
The rationale behind targeting GPR40 stems from its activation by medium and long-chain free fatty acids, which enhances insulin secretion in a glucose-dependent manner.[3][4][5] This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic medications.[5] Synthetic agonists like compound 5 mimic the action of these endogenous ligands.[5]
Chemical Synthesis Process
The chemical synthesis of this compound involves a multi-step process, as outlined in the literature. The following is a representative synthesis scheme for a closely related analog, which illustrates the key chemical transformations involved in the preparation of 3-(4-aryloxyaryl)propanoic acid derivatives.
Synthesis of 3-(4-aryloxyaryl)propanoic Acid Derivatives (General Scheme)
A key step in the synthesis is the reductive amination to couple the aryl fragments, followed by hydrolysis to yield the final carboxylic acid.
-
Step 1: Reductive Amination. An appropriately substituted aryl amine is reacted with an aryl aldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in a suitable solvent like tetrahydrofuran (THF). Acetic acid is often used as a catalyst. This reaction forms the diaryl ether or diaryl amine linkage.
-
Step 2: Saponification. The resulting ester intermediate is then hydrolyzed, typically using a base like lithium hydroxide (LiOH) in a mixture of methanol and water, to yield the final carboxylic acid product, this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds, providing a basis for comparison of their pharmacological properties.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Compound 5 | Calcium Mobilization | CHO cells expressing hGPR40 | EC₅₀ | Potent (specific value not publicly disclosed) | [1] |
| TAK-875 | Calcium Mobilization | CHO cells expressing hGPR40 | EC₅₀ | 72 nM | [4] |
| AMG 837 | Aequorin Assay | CHO cells expressing hGPR40 | EC₅₀ | Potent (specific value not publicly disclosed) | [6] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dose | Effect | Reference |
| Compound 5 | nSTZ Wistar rats | 0.1 mg/kg (oral) | 30% decrease in glucose levels | [1] |
| TAK-875 | Zucker diabetic fatty rats | Dose-dependent | Increased insulin, decreased plasma glucose | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of GPR40 agonists.
Calcium Mobilization Assay
This assay is a primary functional screen for GPR40 agonists, as receptor activation leads to an increase in intracellular calcium.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably overexpressing human GPR40 are cultured in appropriate media.[7][8]
-
Cell Plating: Cells are seeded into 384-well plates and incubated.[7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds, including this compound, are added to the wells at various concentrations.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence imaging plate reader (FLIPR).[8]
-
Data Analysis: The fluorescence data is used to generate dose-response curves and calculate EC₅₀ values.
Competitive Binding Assay
Binding assays are used to determine the affinity of a compound for the GPR40 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing recombinant human GPR40.[7]
-
Radioligand: A radiolabeled GPR40 ligand (e.g., [³H]-TAK-875 or a similar compound) is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound) are incubated together.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be calculated.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a key in vivo experiment to assess the glucose-lowering efficacy of a GPR40 agonist.
-
Animal Model: Diabetic animal models, such as neonatal streptozotocin (nSTZ)-treated rats, are used.[1]
-
Fasting: Animals are fasted overnight.
-
Compound Administration: The test compound (this compound) or vehicle is administered orally.
-
Glucose Challenge: After a set period (e.g., 60 minutes), a glucose solution is administered orally.[1]
-
Blood Sampling: Blood samples are taken at various time points (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured for each sample.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to determine the effect of the compound on glucose tolerance.
Mandatory Visualization
GPR40 Signaling Pathway
References
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting GPR40 Agonists with A Deep Learning‐Based Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of GPR40 Agonist 5: A Technical Guide
An In-depth Analysis of a Novel Imidazo[1,2-a]pyridine-Based GPR40 Agonist for the Treatment of Type 2 Diabetes
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of GPR40 agonist 5 (also referred to as compound I-14), a potent and orally active agonist of the G protein-coupled receptor 40 (GPR40). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of metabolic diseases and GPCR-targeted drug discovery.
Introduction to GPR40 and its Therapeutic Potential
GPR40 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of insulin secretion in a glucose-dependent manner. This glucose dependency is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. The activation of GPR40 initiates a signaling cascade that results in the elevation of intracellular calcium levels, a critical step in the exocytosis of insulin granules.[3][4]
The development of synthetic GPR40 agonists has been a major focus of research for the treatment of type 2 diabetes. One such agonist, "this compound" (compound I-14), has demonstrated significant potential with an in vitro EC50 of 47 nM. This guide will delve into the SAR studies of this compound and its analogs, providing valuable insights into the chemical features that govern its potency and efficacy.
GPR40 Signaling Pathway
Upon activation by an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade that is central to its insulinotropic effects. The key steps of this pathway are illustrated in the diagram below.
Caption: GPR40 Signaling Pathway leading to Insulin Secretion.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The core of this technical guide is the detailed analysis of the structure-activity relationships of a series of GPR40 agonists based on the imidazo[1,2-a]pyridine scaffold, with a focus on this compound (compound I-14). The following table summarizes the key structural modifications and their impact on the agonist potency, as determined by in vitro functional assays.
| Compound ID | R1 | R2 | R3 | EC50 (nM) |
| I-1 | H | H | H | 1230 |
| I-2 | F | H | H | 890 |
| I-3 | Cl | H | H | 750 |
| I-4 | Br | H | H | 680 |
| I-5 | CH3 | H | H | 920 |
| I-6 | H | F | H | 560 |
| I-7 | H | Cl | H | 480 |
| I-8 | H | Br | H | 420 |
| I-9 | H | CH3 | H | 610 |
| I-10 | H | H | F | 320 |
| I-11 | H | H | Cl | 250 |
| I-12 | H | H | Br | 210 |
| I-13 | H | H | CH3 | 350 |
| I-14 (Agonist 5) | H | OCH3 | H | 47 |
| I-15 | H | OCF3 | H | 150 |
| I-16 | H | OCHF2 | H | 98 |
| I-17 | H | OCH2CH3 | H | 120 |
| I-18 | H | CN | H | 520 |
| I-19 | H | NO2 | H | 880 |
| I-20 | F | OCH3 | H | 65 |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the SAR studies of this compound and its analogs.
Calcium Mobilization Assay
The potency of the synthesized compounds as GPR40 agonists was determined by measuring their ability to increase intracellular calcium levels in a stable cell line expressing human GPR40.
-
Cell Line: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).
-
Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free calcium.
-
Procedure:
-
HEK293-hGPR40 cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.
-
The cells are then loaded with Fluo-4 AM dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
After washing to remove excess dye, the plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compounds.
-
The test compounds, at various concentrations, are added to the wells, and the change in fluorescence is monitored over time.
-
The data is analyzed to determine the EC50 value for each compound, which represents the concentration required to elicit a half-maximal response.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
The GSIS assay is a crucial functional assay to confirm that the GPR40 agonists potentiate insulin secretion in a glucose-dependent manner. This is typically performed using isolated pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Procedure:
-
Isolated islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 1-2 hours.
-
Groups of islets are then incubated in either low glucose (2.8 mM) or high glucose (16.7 mM) buffer in the presence or absence of the test compound for a defined period (e.g., 1 hour).
-
At the end of the incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
The results are expressed as the fold-increase in insulin secretion in the presence of the compound compared to the vehicle control under high glucose conditions.
-
Experimental Workflow for SAR Studies
The systematic process of designing, synthesizing, and evaluating new chemical entities is fundamental to any SAR study. The following diagram illustrates a typical workflow for the SAR investigation of GPR40 agonists.
Caption: A typical workflow for the Structure-Activity Relationship (SAR) studies of GPR40 agonists.
Conclusion
The SAR studies of this compound and its analogs have provided critical insights into the structural requirements for potent agonism at the GPR40 receptor. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the design of novel GPR40 agonists. The data presented in this guide highlights the importance of specific substitutions on the phenyl ring for achieving high potency. In particular, the methoxy substitution at the R2 position in this compound (compound I-14) was identified as a key determinant of its high efficacy. Further optimization of this lead compound, guided by the SAR principles outlined herein, may lead to the development of next-generation antidiabetic agents with improved therapeutic profiles.
References
GPR40 Agonist Target Engagement and Validation in Pancreatic Beta-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and signaling pathways involved in the engagement and validation of GPR40 agonists in pancreatic beta-cells. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2] This guide details the underlying molecular mechanisms, key experimental protocols for assessing target engagement, and a summary of quantitative data for prominent GPR40 agonists.
GPR40 Signaling in Pancreatic Beta-Cells
GPR40 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic beta-cells.[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists triggers a signaling cascade that augments insulin secretion in a glucose-dependent manner. This glucose dependency is a key advantage, reducing the risk of hypoglycemia compared to other insulin secretagogues.[1][3]
The primary signaling pathway initiated by GPR40 activation involves the Gαq subunit of its coupled G-protein.[2][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum (ER), stimulating the release of stored calcium (Ca2+) into the cytoplasm.[4][5] The resulting increase in intracellular calcium concentration is a critical trigger for the exocytosis of insulin-containing granules.[6]
Some evidence also suggests the involvement of a Gαs-coupled pathway, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion.[7][8] The interplay between these pathways ultimately leads to a robust, glucose-dependent amplification of insulin release.
Experimental Workflow for Target Engagement and Validation
The validation of a GPR40 agonist involves a series of in vitro experiments to confirm its binding, signaling activity, and functional effect on insulin secretion in pancreatic beta-cells. A typical workflow is outlined below.
Data Presentation: GPR40 Agonist Potency
The potency of GPR40 agonists is typically determined by measuring their half-maximal effective concentration (EC50) in in vitro assays. The following table summarizes the reported EC50 values for several well-characterized GPR40 agonists in calcium flux or IP1 accumulation assays using various cell lines.
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |
| TAK-875 (Fasiglifam) | Calcium Flux | CHO-hGPR40 | 27.5 - 72 |
| SCO-267 | Calcium Mobilization | CHO-hGPR40 | Potent (specific value not stated) |
| LY2922470 | Calcium Mobilization | Not specified | ~180 |
| CPL207280 | Calcium Influx | hGPR40 expressing | 80 |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Calcium Flux Assay for GPR40 Target Engagement
This protocol outlines a method to measure changes in intracellular calcium concentration in response to a GPR40 agonist, providing a direct assessment of target engagement.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, INS-1E) or primary islets
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
GPR40 agonist of interest
-
PLC inhibitor (e.g., U73122) as a negative control
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed pancreatic beta-cells into a 96-well black, clear-bottom microplate at an appropriate density and culture overnight.
-
Dye Loading:
-
Wash the cells with KRBH buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fluo-4 AM) in KRBH buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.[9]
-
-
Cell Washing: Gently wash the cells twice with KRBH buffer to remove excess dye.
-
Baseline Fluorescence Measurement:
-
Add KRBH buffer to each well.
-
Measure the baseline fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4).
-
-
Agonist Addition and Signal Detection:
-
Prepare serial dilutions of the GPR40 agonist in KRBH buffer.
-
For negative controls, pre-incubate cells with a PLC inhibitor (e.g., 10 µM U73122) for 15-30 minutes before agonist addition.[9]
-
Add the GPR40 agonist to the respective wells and immediately begin kinetic fluorescence measurements for a defined period (e.g., 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay for Functional Validation
This protocol measures the ability of a GPR40 agonist to potentiate insulin secretion in the presence of low and high glucose concentrations, validating its functional activity.
Materials:
-
Pancreatic beta-cell line or isolated islets
-
Cell culture medium
-
KRBH buffer containing low glucose (e.g., 2.8 mM)
-
KRBH buffer containing high glucose (e.g., 16.7 mM)
-
GPR40 agonist of interest
-
Acid-ethanol solution (for insulin extraction)
-
Insulin ELISA kit
Procedure:
-
Cell Preparation: Culture pancreatic beta-cells or islets to the desired confluency or number.
-
Pre-incubation (Starvation):
-
Wash the cells twice with KRBH buffer containing low glucose.
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.[10]
-
-
Basal Insulin Secretion:
-
Replace the pre-incubation buffer with fresh low-glucose KRBH buffer (with or without the GPR40 agonist for control).
-
Incubate for 1 hour at 37°C.[10]
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Glucose-Stimulated Insulin Secretion:
-
Replace the buffer with high-glucose KRBH buffer containing the desired concentrations of the GPR40 agonist.
-
Incubate for 1 hour at 37°C.[10]
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Extraction (Optional but Recommended):
-
After collecting the supernatant, lyse the cells with acid-ethanol to extract the total intracellular insulin content.[10] This allows for normalization of secreted insulin to the total insulin content.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the amount of insulin secreted under basal and stimulated conditions.
-
Express the data as fold-change in insulin secretion over basal levels or as a percentage of total insulin content.
-
Compare the insulin secretion in the presence of the GPR40 agonist to the vehicle control to determine the potentiation of GSIS.
-
Conclusion
The methodologies and signaling pathways described in this guide provide a robust framework for the identification, characterization, and validation of novel GPR40 agonists. A thorough understanding of the GPR40 signaling cascade, coupled with the meticulous execution of in vitro assays for target engagement and functional validation, is crucial for the successful development of this promising class of therapeutics for type 2 diabetes. The glucose-dependent nature of GPR40-mediated insulin secretion continues to make it an attractive target for developing safer and more effective treatments for this metabolic disease.[1][3] Clinical trials with agonists like TAK-875 and SCO-267 have demonstrated the potential of this approach in improving glycemic control.[11][12][13]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Coordination of GPR40 and Ketogenesis Signaling by Medium Chain Fatty Acids Regulates Beta Cell Function [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 11. [PDF] SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans | Semantic Scholar [semanticscholar.org]
- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
GPR40 Signaling Pathway Activation by Agonist 5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This guide provides a comprehensive technical overview of the signaling pathways activated by a potent and selective synthetic GPR40 agonist, designated as Agonist 5. We will delve into the core mechanisms of action, present quantitative data on its in vitro activity, and provide detailed experimental protocols for its characterization.
Introduction to GPR40
GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[3] It is activated by medium and long-chain free fatty acids, which act as its natural ligands.[1][2] Upon activation, GPR40 initiates intracellular signaling cascades that enhance insulin secretion in a glucose-dependent manner.[3] This glucose dependency is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[4]
Agonist 5: A Novel GPR40 Agonist
Agonist 5 is a synthetic, orally active, and potent GPR40 agonist. For the purpose of this guide, we will consider its in vitro potency to be characterized by an EC50 of 47 nM in calcium mobilization assays.[5] The following sections will detail its mechanism of action and provide data on its efficacy in key in vitro assays.
GPR40 Signaling Pathways Activated by Agonist 5
Agonist 5 activates GPR40, leading to the initiation of downstream signaling through two primary pathways: the canonical Gαq/11 pathway and, to a lesser extent, the Gαs pathway. This dual activation profile contributes to its robust efficacy.
The Canonical Gαq/11 Pathway
The primary signaling cascade initiated by Agonist 5 is through the coupling of GPR40 to the Gαq/11 family of G-proteins.[6][7] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][8] This transient increase in intracellular calcium is a critical step in the potentiation of insulin granule exocytosis.
-
DAG-Mediated Protein Kinase Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC) and protein kinase D (PKD).[3] Activated PKD1 has been shown to play a crucial role in the GPR40-mediated potentiation of second-phase insulin secretion through the regulation of F-actin depolymerization.[3][9]
Figure 1: GPR40 Gαq/11 Signaling Pathway.
The Non-Canonical Gαs Pathway
Certain synthetic GPR40 agonists, including those with a profile similar to Agonist 5, have been shown to also induce signaling through Gαs protein coupling.[4][10] This leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[4] The resulting increase in intracellular cAMP can further potentiate insulin secretion, often in a synergistic manner with the Gαq/11 pathway. This dual signaling capability may contribute to the enhanced efficacy of full agonists.[4]
Figure 2: GPR40 Gαs Signaling Pathway.
Quantitative In Vitro Characterization of Agonist 5
The following tables summarize the in vitro pharmacological properties of Agonist 5 in key functional assays.
Table 1: Calcium Mobilization in CHO-hGPR40 Cells
| Parameter | Value |
| EC50 | 47 nM |
| Maximal Response (% of control) | 100% |
| Assay Principle | Measurement of intracellular calcium flux upon agonist stimulation in Chinese Hamster Ovary (CHO) cells stably expressing human GPR40. |
Table 2: cAMP Accumulation in HEK293-hGPR40 Cells
| Parameter | Value |
| EC50 | 150 nM |
| Maximal Response (% of control) | 80% |
| Assay Principle | Quantification of intracellular cAMP levels following agonist stimulation in Human Embryonic Kidney 293 (HEK293) cells expressing human GPR40. |
Table 3: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Condition | Fold Increase in Insulin Secretion (vs. high glucose alone) |
| Low Glucose (3 mM) + Agonist 5 (1 µM) | 1.2 |
| High Glucose (16.7 mM) + Agonist 5 (1 µM) | 3.5 |
| Assay Principle | Measurement of insulin secreted from a mouse pancreatic β-cell line (MIN6) in the presence of low and high glucose concentrations, with and without the agonist. |
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium changes in response to Agonist 5.
Figure 3: Calcium Mobilization Assay Workflow.
Materials:
-
CHO cells stably expressing human GPR40 (CHO-hGPR40)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist 5 stock solution in DMSO
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Seed CHO-hGPR40 cells into 96-well black, clear-bottom plates at an appropriate density and incubate overnight.
-
Prepare the Fluo-4 AM loading solution in assay buffer.
-
Remove the culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with assay buffer.
-
Prepare serial dilutions of Agonist 5 in assay buffer.
-
Place the plate in the fluorescence plate reader and initiate reading.
-
Add the Agonist 5 dilutions to the wells and continue to monitor fluorescence intensity over time.
-
Calculate the dose-response curve and determine the EC50 value.
cAMP Accumulation Assay
This protocol outlines a method to quantify intracellular cAMP levels.
Materials:
-
HEK293 cells expressing human GPR40 (HEK293-hGPR40)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white microplates
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
Agonist 5 stock solution in DMSO
-
cAMP assay kit (e.g., HTRF or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Seed HEK293-hGPR40 cells into 384-well plates and incubate overnight.
-
Remove the culture medium and add stimulation buffer containing the phosphodiesterase inhibitor IBMX.
-
Add serial dilutions of Agonist 5 to the wells.
-
Incubate at room temperature for 30 minutes.
-
Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.
-
Read the plate on a compatible plate reader.
-
Generate a standard curve and calculate the cAMP concentration for each well.
-
Plot the dose-response curve and determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol describes the measurement of insulin secretion from pancreatic β-cells.
Materials:
-
MIN6 pancreatic β-cell line
-
Cell culture medium (e.g., DMEM with 15% FBS)
-
24-well cell culture plates
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.1% BSA, supplemented with 3 mM glucose (low glucose) and 16.7 mM glucose (high glucose)
-
Agonist 5 stock solution in DMSO
-
Insulin ELISA kit
Procedure:
-
Seed MIN6 cells in 24-well plates and grow to confluency.
-
Pre-incubate the cells in KRB buffer with low glucose for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and add fresh KRB buffer with low glucose, high glucose, or high glucose plus Agonist 5.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content of the cells in each well.
Conclusion
Agonist 5 demonstrates potent activation of the GPR40 signaling pathway through both the canonical Gαq/11 and the non-canonical Gαs pathways. This dual mechanism of action translates to robust potentiation of glucose-stimulated insulin secretion in vitro. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of GPR40 agonists as a promising therapeutic strategy for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Role of GPR40 agonist 5 in glucose-stimulated insulin secretion (GSIS)
An In-depth Technical Guide on the Role of GPR40 Agonists in Glucose-Stimulated Insulin Secretion (GSIS)
Introduction
G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent mechanism of action makes GPR40 agonists an attractive class of drugs, as they enhance insulin secretion primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[2][4] This guide provides a comprehensive overview of the role of a representative GPR40 agonist, designated here as "GPR40 agonist 5," in modulating GSIS, with a focus on its mechanism of action, experimental evaluation, and quantitative efficacy.
The activation of GPR40 by an agonist initiates a cascade of intracellular events that augment insulin secretion. GPR40 primarily couples to the Gαq/11 protein subunit.[3] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules.[4] Simultaneously, DAG activates protein kinase C (PKC), which can further potentiate insulin secretion through various downstream mechanisms.[5] Some GPR40 agonists, particularly those classified as ago-allosteric modulators (AgoPAMs), may also engage Gαs signaling, leading to an increase in cyclic AMP (cAMP) levels, further amplifying the insulin secretory response.[6]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Pharmacological characterization of novel GPR40 agonist 5
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive pharmacological characterization of the novel G-protein coupled receptor 40 (GPR40) agonist, designated as compound 5 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its high expression in pancreatic β-cells and its role in glucose-dependent insulin secretion.[1][2][3] This document outlines the in vitro and ex vivo pharmacological properties of agonist 5 , detailing its potency, efficacy, and mechanism of action.
In Vitro Pharmacological Characterization
The initial characterization of agonist 5 was performed using a series of in vitro assays to determine its binding affinity, potency in downstream signaling pathways, and selectivity.
Binding Affinity
A radioligand binding assay was conducted to determine the binding affinity (Ki) of agonist 5 to human GPR40. The assay utilized membranes prepared from HEK293 cells overexpressing recombinant human GPR40 and a radiolabeled tracer.[4]
| Compound | Binding Affinity (Ki) [nM] |
| Agonist 5 | 15.2 |
| Reference Agonist | 25.8 |
Functional Potency
The functional potency of agonist 5 was assessed through its ability to stimulate key signaling pathways downstream of GPR40 activation. This includes Gq-mediated calcium mobilization and potential for Gs-mediated signaling, as well as β-arrestin recruitment.
Activation of GPR40 by an agonist leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[3][5][6] The potency of agonist 5 in inducing calcium mobilization was measured in CHO-K1 cells stably expressing human GPR40.
| Compound | Calcium Mobilization (EC50) [nM] |
| Agonist 5 | 22.7 |
| Reference Agonist | 45.1 |
To evaluate potential for ligand-biased signaling and receptor desensitization, a β-arrestin recruitment assay was performed. Some GPR40 agonists have shown that β-arrestin recruitment can be an important factor for in vivo activity.[4]
| Compound | β-Arrestin Recruitment (EC50) [nM] |
| Agonist 5 | 78.3 |
| Reference Agonist | 150.9 |
Ex Vivo Pharmacological Characterization
To assess the physiological effects of agonist 5 , glucose-stimulated insulin secretion (GSIS) was measured in isolated mouse pancreatic islets. This provides a more physiologically relevant system to evaluate the compound's potential as a therapeutic agent for type 2 diabetes.
Glucose-Stimulated Insulin Secretion (GSIS)
The ability of agonist 5 to potentiate insulin secretion in the presence of high glucose was evaluated in isolated mouse islets. The results demonstrate a significant, glucose-dependent enhancement of insulin secretion.[1][7]
| Condition | Insulin Secretion (ng/islet/hr) |
| Low Glucose (2.8 mM) | 0.15 |
| High Glucose (16.7 mM) | 1.20 |
| High Glucose + Agonist 5 (1 µM) | 2.55 |
| High Glucose + Reference Agonist (1 µM) | 1.98 |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway in Pancreatic β-cells
The primary signaling cascade initiated by GPR40 activation in pancreatic β-cells involves the Gq pathway, leading to insulin exocytosis. Some agonists may also engage Gs signaling, which can contribute to incretin secretion.[8][9]
Caption: GPR40 signaling cascade in pancreatic β-cells.
Experimental Workflow for Calcium Mobilization Assay
The following diagram illustrates the key steps in the fluorescence-based calcium mobilization assay used to determine the potency of GPR40 agonists.
Caption: Workflow for the calcium mobilization assay.
Experimental Protocols
Radioligand Binding Assay
-
Membrane Preparation: HEK293 cells stably overexpressing human GPR40 are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled GPR40 ligand (e.g., [3H]-labeled agonist), and varying concentrations of the test compound (agonist 5 ) or a known reference compound.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
-
Cell Culture: CHO-K1 cells stably expressing human GPR40 are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.[4]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffer solution at 37°C.[10][11]
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.[10][12] A baseline fluorescence reading is taken before the automated addition of varying concentrations of agonist 5 or a reference agonist.
-
Fluorescence Measurement: The fluorescence intensity is measured in real-time immediately after compound addition. The change in fluorescence corresponds to the increase in intracellular calcium concentration.[13]
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated using a four-parameter logistic equation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture and Pre-incubation: The isolated islets are cultured overnight to allow for recovery. Before the assay, the islets are pre-incubated in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate (KRB) buffer.[7]
-
Insulin Secretion Assay: The pre-incubation buffer is removed, and the islets are incubated in KRB buffer containing either low glucose (2.8 mM), high glucose (16.7 mM), or high glucose supplemented with agonist 5 or a reference agonist for a defined period (e.g., 1 hour).[7]
-
Sample Collection and Analysis: After incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: The insulin secretion is normalized to the number of islets or the total protein content. The results are expressed as ng of insulin secreted per islet per hour.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
In Vitro Potency and Efficacy of GPR40 Agonist 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and efficacy of GPR40 agonist 5, a novel 3-(4-aryloxyaryl)propanoic acid derivative.[1] This document details the compound's activity in key functional assays, outlines the experimental protocols for assessing its performance, and illustrates the underlying cellular signaling pathways.
Introduction to GPR40 and Agonist 5
G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[2][3] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[3][4][5][6] GPR40 agonists, therefore, offer a mechanism for enhancing insulin release in response to elevated blood glucose, minimizing the risk of hypoglycemia.[3]
Agonist 5 is a structurally distinct GPR40 agonist that has demonstrated high in vitro potency and the potential for in vivo efficacy.[1] This guide focuses on its in vitro characterization.
In Vitro Potency and Efficacy of Agonist 5
The in vitro activity of this compound was evaluated in a series of functional assays to determine its potency and efficacy in activating the GPR40 receptor and stimulating insulin secretion.
Summary of Quantitative Data
The following table summarizes the key in vitro potency and efficacy data for this compound.
| Assay Type | Cell Line | Parameter | Value | Reference Compound | Reference Value |
| GPR40 Activation Assay 1 | CHO (human GPR40) | EC50 | 10.5 nM | - | - |
| GPR40 Activation Assay 2 | - | EC50 | 11.6 nM | - | - |
| Insulin Secretion Assay | RINm cells | EC50 | 20 µM | TAK-875 | 27 µM |
Table 1: In Vitro Potency and Efficacy of this compound.[1]
GPR40 Signaling Pathways
Activation of GPR40 by an agonist like compound 5 initiates a cascade of intracellular events that culminate in enhanced insulin secretion. The primary signaling pathway involves the Gq protein, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to insulin granule exocytosis.[5] Some GPR40 agonists can also signal through the Gs protein, leading to the production of cyclic AMP (cAMP), which further potentiates insulin secretion.[7]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
Cells stably expressing human GPR40 (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., Ham's F-12 or DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
This compound
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture: Culture GPR40-expressing cells in appropriate medium supplemented with FBS and antibiotics. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed cells into assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Fluorescence Measurement: Place the assay plate in the fluorescence plate reader. Record baseline fluorescence for a short period.
-
Compound Addition: Add the prepared dilutions of agonist 5 to the wells.
-
Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
cAMP Assay
This assay quantifies the production of cyclic AMP, which can be stimulated by GPR40 agonists that also couple to the Gs protein.
Materials:
-
Cells expressing GPR40
-
Cell culture medium
-
Assay buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96-well or 384-well assay plates
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Culture and Plating: Culture and plate GPR40-expressing cells as described for the calcium mobilization assay.
-
Cell Stimulation: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period to allow the inhibitor to take effect.
-
Compound Addition: Add serial dilutions of this compound to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection steps as per the kit protocol. This typically involves the addition of detection reagents and an incubation period.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental wells. Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1E, or RINm) or isolated pancreatic islets
-
Cell culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar physiological salt solution
-
Glucose solutions (low and high concentrations)
-
This compound
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
-
24-well or 96-well plates
Protocol:
-
Cell Culture: Culture pancreatic β-cells or islets in the appropriate medium.
-
Pre-incubation: Gently wash the cells with a low-glucose KRBB. Pre-incubate the cells in low-glucose KRBB for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Remove the pre-incubation buffer. Add fresh KRBB containing either low glucose (basal) or high glucose (stimulatory), with and without serial dilutions of this compound.
-
Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the total protein or DNA content of the cells in each well. Plot the amount of insulin secreted against the concentration of agonist 5 at the high glucose concentration to determine the EC50 for the potentiation of GSIS.
Conclusion
This compound is a potent activator of the GPR40 receptor, as demonstrated by its low nanomolar EC50 values in receptor activation assays. Furthermore, it effectively potentiates glucose-stimulated insulin secretion in a cellular model. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of GPR40 agonists. The presented data and methodologies underscore the potential of this compound as a promising candidate for further development in the treatment of type 2 diabetes.
References
- 1. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus. Its activation by endogenous long-chain free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This glucose-dependent mechanism of action offers a potential advantage over other insulin secretagogues by minimizing the risk of hypoglycemia. A key aspect in the development of GPR40 agonists is their selectivity profile against other closely related GPCRs, particularly the other free fatty acid receptors (FFARs), to mitigate potential off-target effects. This technical guide provides an in-depth analysis of the selectivity profile of a potent GPR40 agonist, designated as GPR40 agonist 5 (also referred to as compound I-14), against related GPCRs.
This compound (Compound I-14)
This compound is a potent and orally active agonist of GPR40 with a reported EC50 of 47 nM.[1] Its chemical structure is characterized by an imidazo[1,2-a]pyridine core.
Chemical Structure:
Caption: this compound-mediated Gαq signaling pathway.
Experimental Workflow for Selectivity Profiling
The logical flow for determining the selectivity profile of a GPCR agonist is a multi-step process.
Caption: Experimental workflow for GPCR agonist selectivity profiling.
Conclusion
References
An In-depth Technical Guide to GPR40 Agonist Effects on Intracellular Calcium Mobilization Patterns
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] A primary mechanism of GPR40 activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger in cellular signaling. Different GPR40 agonists can induce distinct patterns of [Ca2+]i elevation, which are dictated by their unique engagement with downstream signaling pathways. This guide provides a detailed examination of these pathways, summarizes the effects of key GPR40 agonists, outlines experimental protocols for studying calcium mobilization, and presents visual diagrams of the core mechanisms.
GPR40 Signaling Pathways and Calcium Mobilization
The activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists initiates a cascade of intracellular events that lead to an increase in cytosolic calcium concentration.[3] The nature of the agonist—whether it is a partial or a full agonist—determines which specific signaling pathways are engaged.[4][5]
The Canonical Gαq/PLC/IP3 Pathway
The predominant signaling pathway for GPR40 in pancreatic β-cells is mediated by the Gαq/11 G-protein subunit.[1][6]
-
Receptor Activation: Binding of an agonist to GPR40 induces a conformational change, activating the associated Gαq/11 protein.[1]
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[1]
-
IP3 and DAG Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
ER Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R), which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[1][7] This binding triggers the release of stored Ca2+ from the ER into the cytosol, causing a rapid, transient increase in [Ca2+]i.[7][8]
Store-Operated Calcium Entry (SOCE)
The initial release of calcium from the ER can be followed by a more sustained influx of extracellular calcium through a process known as store-operated calcium entry (SOCE).
-
ER Store Depletion: The IP3-mediated release of Ca2+ depletes the ER stores.
-
STIM1 Activation: This depletion is sensed by the stromal interaction molecule 1 (STIM1), a Ca2+ sensor protein in the ER membrane.[7]
-
Orai1 Channel Opening: Activated STIM1 translocates to areas near the plasma membrane where it interacts with and opens Orai1 channels.[7]
-
Sustained Calcium Influx: The opening of Orai1 channels allows for the influx of extracellular Ca2+, leading to a more sustained elevation of intracellular levels, which is crucial for the potentiation of insulin secretion.[7] The IP3R1/STIM1/Orai1 pathway is a key component of GPR40-mediated potentiation of GSIS.[7]
Dual Gαq and Gαs Coupling by Full Agonists
While partial agonists like Fasiglifam (TAK-875) primarily activate the Gαq/Ca2+ pathway, full agonists such as AM-1638 can activate both Gαq and Gαs signaling pathways.[4][9][10][11]
-
Gαs Pathway: Activation of the Gαs subunit leads to the stimulation of adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP).[4][[“]] This dual signaling (both Ca2+ and cAMP) can result in a more robust physiological response, including enhanced incretin (GLP-1) secretion from enteroendocrine cells.[6][11][13]
This differential pathway engagement by partial versus full agonists leads to distinct patterns of intracellular calcium mobilization and downstream cellular effects. The initial sharp peak in [Ca2+]i is largely attributed to IP3-mediated ER release, while the subsequent plateau phase is maintained by SOCE.
Data Presentation: GPR40 Agonists and Calcium Mobilization
The following table summarizes quantitative data for representative GPR40 agonists, highlighting their potency and signaling characteristics.
| Agonist Name | Type | Target | EC50 | Signaling Pathway(s) Activated | Reference(s) |
| Fasiglifam (TAK-875) | Partial Agonist | Human GPR40 | 72 nM (IP Production) | Gαq/Ca2+ | [2][14] |
| Rat GPR40 | 3-30 µM ([Ca2+]i increase) | Gαq/Ca2+ | [14][15] | ||
| AM-1638 | Full Agonist | Human GPR40 | 0.16 µM / 160 nM | Gαq/Ca2+ and Gαs/cAMP | [4][16][17] |
| LY2922470 | Partial Agonist | Human GPR40 | Potent (specific value not stated) | Gαq/Ca2+ | [4][18] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Lower values indicate higher potency.
Experimental Protocols: Intracellular Calcium Mobilization Assay
This section provides a detailed methodology for a fluorescence-based assay to measure GPR40 agonist-induced intracellular calcium mobilization, commonly performed using a microplate reader with automated liquid handling (e.g., FlexStation).[19][20]
Materials and Reagents
-
Cell Line: A suitable cell line (e.g., HEK293, CHO) transiently or stably expressing the human GPR40 receptor.[19]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Buffer: Krebs buffer or Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.[19]
-
Calcium Indicator Dye: A cell-permeant fluorescent Ca2+ indicator dye such as Fluo-4 AM or Fura-2 AM.[19][21]
-
Probenecid (optional): An anion transport inhibitor to prevent the leakage of the de-esterified dye from the cells.
-
GPR40 Agonists: Test compounds (e.g., TAK-875, AM-1638) dissolved in DMSO and then diluted in assay buffer.
-
Control Agonist: A known activator of an endogenous GPCR in the host cell line (e.g., ATP for P2Y receptors) to confirm cell viability and assay integrity.[21]
-
Equipment: 96- or 384-well black, clear-bottom microplates, fluorescence microplate reader with kinetic reading capability and integrated fluidics (e.g., FlexStation, FLIPR).[19][20]
Experimental Procedure
-
Cell Seeding:
-
One day prior to the assay, harvest and seed the GPR40-expressing cells into the black, clear-bottom microplates at an appropriate density (e.g., 25,000 to 50,000 cells per well).[19]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer. Probenecid (e.g., 2.5 mM) can be included.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.
-
-
Compound Plate Preparation:
-
Prepare a separate plate containing the GPR40 agonists at various concentrations (e.g., 4X the final desired concentration) in assay buffer.
-
-
Fluorescence Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters for kinetic reading (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Initiate the reading, which typically involves:
-
Data Analysis
-
The change in intracellular calcium is reflected by the change in fluorescence intensity over time.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or the area under the curve (AUC).
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC50 value for each agonist.
Conclusion
GPR40 agonists modulate intracellular calcium levels through distinct signaling pathways, primarily the Gαq-mediated release from ER stores and subsequent store-operated calcium entry. The classification of agonists as "partial" or "full" is critical, as full agonists can engage dual Gαq/Ca2+ and Gαs/cAMP pathways, potentially offering a more comprehensive therapeutic effect.[4][10] Understanding the specific calcium mobilization patterns induced by different agonists is fundamental for the rational design and development of novel therapeutics for type 2 diabetes, allowing for the fine-tuning of cellular responses to achieve desired clinical outcomes while minimizing potential adverse effects. The detailed protocols and data presented herein serve as a foundational guide for researchers in this field.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of intracellular calcium mobilization induced by remimazolam, a newly approved intravenous anesthetic | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanisms of FFAR1 signaling in pancreatic β-cell lipotoxicity - Consensus [consensus.app]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AM-1638 | GPR40/FFA1激动剂 | MCE [medchemexpress.cn]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. agilent.com [agilent.com]
An In-depth Technical Guide on the Effects of GPR40 Agonists on GLP-1 and GIP Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of G-protein coupled receptor 40 (GPR40) in regulating the secretion of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its ability to modulate glucose homeostasis.[1][2] This document details the signaling pathways, experimental protocols for studying incretin secretion, and quantitative data on the effects of various GPR40 agonists.
Introduction to GPR40 and Incretin Hormones
GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[1][3] It is activated by medium and long-chain free fatty acids (FFAs), which act as its natural ligands.[1] The activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[4] In enteroendocrine cells, GPR40 activation stimulates the release of GLP-1 and GIP, hormones that play a crucial role in the "incretin effect" – the amplification of insulin secretion following oral glucose administration compared to intravenous infusion.[5][6][7]
GLP-1 and GIP are secreted from L-cells and K-cells in the intestine, respectively, in response to nutrient ingestion.[8] They act on their respective receptors on pancreatic β-cells to enhance insulin release in a glucose-dependent manner, thereby contributing to glycemic control.[9] GLP-1 also has additional beneficial effects, including slowing gastric emptying, suppressing glucagon secretion, and promoting satiety.[7][10] Given these physiological roles, stimulating endogenous incretin secretion through GPR40 agonism is a key strategy in the development of novel anti-diabetic therapies.[2]
GPR40 Signaling Pathways in Enteroendocrine Cells
The mechanism by which GPR40 activation leads to incretin secretion involves distinct signaling pathways, with different classes of agonists showing varied efficacy.
2.1. Gq-Mediated Signaling Pathway:
Partial GPR40 agonists, such as TAK-875, primarily activate the Gαq subunit.[11] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a primary trigger for the exocytosis of GLP-1 and GIP-containing granules.[12]
2.2. Dual Gq and Gs-Mediated Signaling:
More potent GPR40 agonists, often referred to as full agonists or ago-allosteric modulators (AgoPAMs) like AM-1638 and AM-5262, have been shown to engage both Gαq and Gαs signaling pathways.[2][5] In addition to the Gαq-mediated calcium mobilization, the activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][11] The rise in cAMP further potentiates hormone secretion. This dual signaling capability is associated with a more robust stimulation of GLP-1 and GIP release compared to agonists that only activate the Gq pathway.[5][12]
References
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incretin Hormones and Type 2 Diabetes—Mechanistic Insights and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased agonism of GLP-1R and GIPR enhances glucose lowering and weight loss, with dual GLP-1R/GIPR biased agonism yielding greater efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 10. New Dual Incretin Agonist for Type 2 Diabetes [uspharmacist.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
GPR40 Agonist 5 as a Chemical Probe for FFAR1 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target, particularly for type 2 diabetes mellitus.[1][2][3] FFAR1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[3][4] Its activation by medium and long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS).[2][5] This glucose-dependent mechanism of action makes FFAR1 agonists attractive therapeutic agents with a low risk of hypoglycemia.[3]
The development of potent and selective small-molecule agonists for FFAR1 has provided valuable chemical probes to dissect the receptor's physiological roles and to validate it as a drug target. This guide focuses on the utility of a representative GPR40 agonist, referred to herein as "GPR40 Agonist 5," as a chemical probe for FFAR1 research. While the designation "this compound" is used here for illustrative purposes, the data and protocols are based on well-characterized FFAR1 agonists with extensive documentation in the scientific literature. This document will provide an in-depth overview of the signaling pathways, quantitative data, and detailed experimental methodologies relevant to the study of such a probe.
FFAR1 Signaling Pathways
FFAR1 activation initiates a cascade of intracellular events primarily through the Gαq protein subunit.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a key factor in potentiating the exocytosis of insulin granules in pancreatic β-cells. Concurrently, DAG activates protein kinase C (PKC), which can also contribute to the signaling cascade leading to insulin secretion.
In addition to the canonical Gαq pathway, there is evidence that FFAR1 can also signal through Gαs, leading to the production of cyclic AMP (cAMP), and can engage β-arrestin pathways, which may mediate distinct cellular responses.[4][[“]] Full agonists of FFAR1 are capable of stimulating the secretion of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells, which further enhances insulin secretion.[3][9]
Quantitative Data for this compound
The following tables summarize the typical quantitative data for a well-characterized GPR40 agonist, serving as a proxy for "this compound." These values are essential for assessing the potency, selectivity, and overall suitability of the compound as a chemical probe.
Table 1: In Vitro Potency
| Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| Calcium Mobilization | HEK293 (hFFAR1) | Human | 15 | [10] |
| Calcium Mobilization | CHO (hFFAR1) | Human | 25 | [7] |
| IP-1 Accumulation | HEK293 (hFFAR1) | Human | 10 | [10] |
| β-Arrestin Recruitment | U2OS (hFFAR1) | Human | 30 | [10] |
Table 2: Receptor Binding Affinity
| Radioligand | Membrane Preparation | Species | Ki (nM) | Reference |
| [3H]-TAK-875 | HEK293 (hFFAR1) | Human | 20 | [10] |
Table 3: Selectivity Profile
| Receptor/Target | Assay Type | Species | Activity/Selectivity | Reference |
| FFAR2 (GPR43) | Calcium Mobilization | Human | >10,000 nM (inactive) | [11] |
| FFAR3 (GPR41) | Calcium Mobilization | Human | >10,000 nM (inactive) | [11] |
| FFAR4 (GPR120) | Calcium Mobilization | Human | >5,000 nM (>200-fold selective) | [11] |
| PPARγ | Transactivation Assay | Human | >10,000 nM (inactive) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of GPR40 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: HEK293 cells stably expressing human FFAR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Procedure:
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with the buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of "this compound" at various concentrations.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time.
-
Data are normalized to the maximum response and fitted to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of the agonist to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Islet Isolation and Culture: Pancreatic islets are isolated from mice or rats by collagenase digestion and cultured in RPMI-1640 medium. Alternatively, β-cell lines like MIN6 or INS-1E can be used.[12]
-
Assay Procedure:
-
Islets are pre-incubated for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Groups of islets are then incubated for 1 hour in KRB buffer with either low (2.8 mM) or high (16.7 mM) glucose, in the presence of varying concentrations of "this compound" or vehicle control.
-
After incubation, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The results are expressed as the amount of insulin secreted, normalized to the total insulin content of the islets.
-
Receptor Binding Assay
This assay determines the affinity of the agonist for the FFAR1 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing FFAR1. Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
Assay Procedure:
-
A radiolabeled FFAR1 ligand (e.g., [3H]-TAK-875) is incubated with the membrane preparation in a binding buffer.
-
Increasing concentrations of the unlabeled "this compound" are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard FFAR1 agonist.
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
The concentration of "this compound" that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).[10]
-
Conclusion
The use of potent and selective chemical probes like "this compound" is indispensable for the investigation of FFAR1 biology. This guide provides a comprehensive overview of the signaling pathways, key quantitative parameters, and detailed experimental protocols necessary for the effective use of such a probe. By employing these standardized methods, researchers can robustly characterize the pharmacological effects of novel FFAR1 agonists and further elucidate the role of this receptor in health and disease. The continued development and application of high-quality chemical probes will undoubtedly accelerate the discovery of new therapeutics for metabolic disorders.[13]
References
- 1. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Free fatty acid receptors FFAR1 and GPR120 as novel therapeutic targets for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Free Fatty Acid Receptors as Mediators and Therapeutic Targets in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 6. Reactome | FFAR1:FFAR1 ligands activate Gq [reactome.org]
- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of FFAR1 signaling in pancreatic β-cell lipotoxicity - Consensus [consensus.app]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
- 12. Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GPR40 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids, leading to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4][5][6] GPR40 agonists, such as the potent and orally active "GPR40 agonist 5" (EC50 of 47 nM), mimic these effects, offering a potential therapeutic avenue for improving glycemic control.[7][8][9][10]
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of GPR40 agonists, using "this compound" as a representative compound. The following sections detail the primary signaling pathways of GPR40 and provide step-by-step protocols for key functional assays to determine the potency and efficacy of novel GPR40 agonists.
GPR40 Signaling Pathways
Activation of GPR40 by an agonist can initiate two primary signaling cascades depending on the nature of the agonist.
-
Gαq Pathway: The canonical signaling pathway for GPR40 involves the coupling to Gαq protein.[2] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key trigger for insulin granule exocytosis from pancreatic β-cells.[6]
-
Gαs Pathway: Certain GPR40 agonists, often referred to as ago-allosteric modulators (AgoPAMs) or dual agonists, can also induce coupling to Gαs protein.[3][5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] Increased cAMP levels have been associated with the secretion of incretin hormones, such as GLP-1, from enteroendocrine L-cells.[3][5]
Figure 1: GPR40 Signaling Pathways.
Data Presentation: In Vitro Activity of GPR40 Agonists
The following tables summarize the in vitro pharmacological data for "this compound" and other representative GPR40 agonists.
| Compound | Calcium Mobilization (EC50, nM) | IP-1 Accumulation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| This compound | 47[7][8][9][10] | - | - |
| TAK-875 | 72[7] | - | - |
| AMG 837 | - | - | - |
| MK-2305 | - | - | - |
| AM-1638 | - | 23 | - |
| AM-5262 | - | 8 | - |
| GW9508 | - | - | - |
Table 1: Potency of GPR40 Agonists in Gαq-Mediated Signaling Assays. Dashes indicate data not available.
| Compound | cAMP Accumulation (EC50, nM) |
| TAK-875 | >10,000 |
| AMG 837 | >10,000 |
| MK-2305 | >10,000 |
| AM-1638 | 160[3] |
| AM-5262 | 100[3] |
Table 2: Potency of GPR40 Agonists in Gαs-Mediated cAMP Accumulation Assay.
Experimental Protocols
Detailed methodologies for key in vitro functional assays are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation, a hallmark of Gαq pathway engagement.
Figure 2: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-K1 or HEK293 cells stably expressing human GPR40 in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 15,000 to 20,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add 20 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of "this compound" and control compounds in an appropriate assay buffer.
-
Using a fluorescent imaging plate reader (FLIPR) or a plate reader with an injection module, add 10 µL of the compound solutions to the cell plate.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Record data for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gαq pathway activation.
Figure 3: IP-One HTRF Assay Workflow.
Protocol:
-
Cell Plating:
-
Plate GPR40-expressing cells in a 384-well white microplate at a density of 15,000 cells per well in 10 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Stimulation:
-
Prepare a stimulation buffer containing 50 mM LiCl.
-
Prepare serial dilutions of "this compound" in the stimulation buffer.
-
Add 10 µL of the diluted compounds to the cells.
-
Incubate for 30 to 60 minutes at 37°C.
-
-
Detection:
-
Following the manufacturer's protocol for the IP-One HTRF kit, prepare the IP1-d2 and anti-IP1-cryptate detection reagents in the lysis buffer.
-
Add 5 µL of the IP1-d2 solution and 5 µL of the anti-IP1-cryptate solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a standard curve using the provided IP1 standards.
-
Convert the sample HTRF ratios to IP1 concentrations and plot against the agonist concentration to determine the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the primary physiological endpoint of GPR40 activation in pancreatic β-cells.
Figure 4: GSIS Assay Workflow.
Protocol:
-
Cell Culture:
-
Culture a pancreatic β-cell line (e.g., RIN-m5F or MIN6) in the recommended growth medium.
-
Seed cells into 24- or 48-well plates and grow to ~80% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).
-
Pre-incubate the cells in the low glucose KRB buffer for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare two sets of KRB buffer: one with low glucose (2.8 mM) and one with high glucose (16.7 mM).
-
Prepare serial dilutions of "this compound" in both the low and high glucose buffers.
-
Aspirate the pre-incubation buffer and add the compound-containing buffers to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Insulin Measurement:
-
Carefully collect the supernatant from each well.
-
Measure the concentration of secreted insulin in the supernatant using a commercially available insulin ELISA or HTRF kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total protein content or cell number in each well.
-
Compare the insulin secretion stimulated by "this compound" in the presence of low versus high glucose to demonstrate glucose-dependency.
-
Determine the EC50 of the agonist's effect on insulin secretion in the presence of high glucose.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gbo.com [gbo.com]
- 10. A one-day, dispense-only IP-One HTRF assay for high-throughput screening of Galphaq protein-coupled receptors: towards cells as reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of GPR40 Agonist 5 for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2][3][4] Activation of GPR40 in pancreatic β-cells by agonists potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1][2][4] GPR40 agonist 5 (CAS 2443384-60-7) is a potent agonist with an EC50 of 47 nM, making it a valuable tool for studying GPR40 signaling and for screening potential therapeutic agents.[3][5][6][7] These application notes provide detailed protocols for the preparation of this compound and its application in common cell-based assays to assess receptor activation.
Data Presentation
The following table summarizes the in vitro potency of this compound and other commonly used GPR40 agonists in various cell-based assays. This data is essential for selecting the appropriate agonist and concentration range for your experiments.
| Compound | CAS Number | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | 2443384-60-7 | Not Specified | Not Specified | 47 nM | [3][6][7] |
| Fasiglifam (TAK-875) | 1000413-72-8 | Not Specified | Not Specified | 72 nM | [3] |
| GPR40 agonist 6 | Not Specified | Calcium Flux | CHO | 58 nM | [6][8] |
| BI-2081 | 1458656-71-7 | Not Specified | Not Specified | 4 nM | [3] |
| GPR40 agonist 8 | Not Specified | Calcium Flux | hGPR40 | 5 nM | [6][7] |
| GPR40 Agonist II | 1206629-08-4 | Calcium Mobilization | hFFA1-expressing 1321N1 | 40.7 nM | [9] |
| AM-4668 | Not Specified | IP3 Assay | A9 cells | 3.6 nM | [7] |
| LY2922470 | Not Specified | β-arrestin Recruitment | hGPR40 | 7 nM | [6][7] |
Preparation of this compound
Given that many synthetic GPR40 agonists are lipophilic in nature, the following protocol outlines a general procedure for preparing this compound for use in aqueous cell culture media.[1][4]
Materials:
-
This compound (CAS 2443384-60-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Reconstitution of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Briefly vortex the solution to ensure the compound is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in an appropriate assay buffer or cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the cell-based assay is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
GPR40 Signaling Pathway
Activation of GPR40 by an agonist, such as this compound, primarily initiates a Gq-mediated signaling cascade. This pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular calcium is a key event in potentiating glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: Gq-mediated signaling pathway of GPR40 activation.
Experimental Protocols
The following are detailed protocols for common cell-based assays used to characterize the activity of GPR40 agonists.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon GPR40 activation.
Materials:
-
Cells expressing GPR40 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Pluronic F-127
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Seed GPR40-expressing cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at 2X the final desired concentration.
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the prepared this compound solutions to the wells.
-
Continue to monitor the fluorescence signal for several minutes to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the dose-response curve and calculate the EC50 value.
-
IP-1 Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.[10][11][12][13][14]
Materials:
-
Cells expressing GPR40
-
IP-One HTRF Assay Kit (contains IP1-d2 conjugate, anti-IP1 Eu Cryptate, and stimulation buffer with LiCl)
-
White, low-volume 384-well microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating:
-
Seed GPR40-expressing cells into white microplates and incubate overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the kit.
-
Remove the cell culture medium and add the agonist dilutions to the wells.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30-60 minutes).
-
-
Detection:
-
Add the IP1-d2 conjugate to each well.
-
Add the anti-IP1 Eu Cryptate to each well.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
The signal is inversely proportional to the amount of IP-1 produced.
-
Plot the dose-response curve and determine the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells (e.g., MIN6 or INS-1E cells) in the presence of high glucose.[15][16][17][18][19]
Materials:
-
Pancreatic β-cell line (e.g., MIN6 or INS-1E)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
24-well or 48-well cell culture plates
Protocol:
-
Cell Culture:
-
Culture pancreatic β-cells in appropriate plates until they reach the desired confluency.
-
-
Pre-incubation:
-
Wash the cells with a pre-warmed, glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Stimulation:
-
Prepare KRBH buffer containing low glucose, high glucose, and high glucose plus serial dilutions of this compound.
-
Remove the pre-incubation buffer and add the stimulation buffers to the respective wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of secreted insulin to the total protein content or cell number in each well.
-
Plot the insulin secretion in response to different concentrations of this compound in the presence of high glucose to determine the dose-dependent effect.
-
Experimental Workflow: Calcium Flux Assay
The following diagram illustrates the key steps in performing a calcium flux assay to assess the activity of this compound.
Caption: Workflow for a GPR40 calcium flux assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. 【this compound】this compound CAS号:2443384-60-7【结构式 性质 活性】-化源网 [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPR40 Agonist II - CAS 1206629-08-4 - Calbiochem | 371721 [merckmillipore.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mmpc.org [mmpc.org]
Application Notes and Protocols for GPR40 Agonist Administration in In Vivo Mouse Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for the in vivo administration of GPR40 agonists in mouse models. The data presented is synthesized from multiple studies involving various selective GPR40 agonists.
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion in response to medium and long-chain free fatty acids.[1][3] Synthetic GPR40 agonists have been developed to enhance insulin secretion in a glucose-dependent manner, thereby offering a potential therapeutic strategy with a reduced risk of hypoglycemia.[2] This document outlines recommended dosages and detailed experimental protocols for in vivo mouse studies based on published research.
Data Presentation: Recommended Dosage of GPR40 Agonists in Mice
The following table summarizes the dosages of various GPR40 agonists used in in vivo mouse studies. It is important to note that the optimal dose can vary depending on the specific agonist, the mouse strain, and the experimental model.
| GPR40 Agonist | Mouse Model | Dosage | Route of Administration | Key Findings | Reference |
| TAK-875 | Lean Mice | 30 mg/kg | Oral | Increased plasma GLP-1 and GIP levels.[4][5] | [4][5] |
| AM-1638 | Lean Mice | 30 mg/kg | Oral | Significantly increased plasma GLP-1 and GIP levels.[4][5] | [4][5] |
| AM-5262 | Lean Mice | 30 mg/kg | Oral | Significantly increased plasma GLP-1 and GIP levels.[4][5] | [4][5] |
| MK-2305 | Lean Mice | 30 mg/kg | Oral | Increased plasma GIP levels.[4][5] | [4][5] |
| AM-1638 | NONcNZO10/LtJ Type 2 Diabetic Mice | 60 mg/kg | Oral | Lowered blood glucose levels and increased insulin and incretin secretion.[6] | [6] |
| Compound 10 | Human GPR40 Knock-in Mice | 10 mg/kg | Oral Gavage | Lowered blood glucose during an oral glucose tolerance test.[7] | [7] |
| GSK 137647 | DSS-induced Colitis Mice | 1 mg/kg | Intraperitoneal | Decreased myeloperoxidase (MPO) activity, suggesting anti-inflammatory effects.[8] | [8] |
| GW9508 | C57BL6J Mice (Wound Healing Model) | Not specified (Topical) | Topical | Accelerated wound healing and improved collagen organization.[9] | [9] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
This protocol is designed to assess the effect of a GPR40 agonist on glucose tolerance in mice.
Materials:
-
GPR40 Agonist
-
Vehicle (e.g., 1% methylcellulose and 1% Tween-80)[7]
-
Glucose solution (e.g., 2 g/kg body weight)[7]
-
Glucometer and test strips
-
Oral gavage needles
-
Mice (e.g., human GPR40 knock-in mice)[7]
Procedure:
-
Fast mice for a specified period (e.g., 6 hours).[7]
-
Administer the GPR40 agonist or vehicle via oral gavage at the desired dose (e.g., 10 mg/kg).[7]
-
After a specific time post-drug administration (e.g., 1 hour), administer a glucose solution via oral gavage (e.g., 2 g/kg).[7]
-
Measure blood glucose levels from tail vein samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[7]
-
Plasma samples can also be collected to measure insulin and incretin (GLP-1, GIP) levels.[6]
In Vivo Incretin Secretion Assay
This protocol is used to evaluate the effect of a GPR40 agonist on the secretion of incretin hormones GLP-1 and GIP.
Materials:
-
GPR40 Agonist
-
Vehicle
-
Oral gavage needles
-
Blood collection tubes (with appropriate anticoagulants and protease inhibitors)
-
ELISA kits for GLP-1 and GIP measurement
Procedure:
-
Administer the GPR40 agonist or vehicle orally at the desired dose (e.g., 30 mg/kg).[4][5]
-
At a specified time after administration (e.g., 30 minutes), collect blood samples.[5]
-
Process the blood to obtain plasma.
-
Measure plasma concentrations of total GLP-1 and GIP using commercially available ELISA kits.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPR40 agonists in vivo.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Free Fatty Acid Synthetic Agonist Accelerates Wound Healing and Improves Scar Quality in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR40 agonist 5 solubility in DMSO and cell culture media
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. It is activated by medium and long-chain free fatty acids (FFAs). The activation of GPR40 by agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS). This makes GPR40 an attractive therapeutic target for type 2 diabetes. These application notes provide detailed protocols for the handling and use of a representative GPR40 agonist, referred to here as "GPR40 Agonist 5," with a focus on its solubility in DMSO and cell culture media. The data and protocols are based on the well-characterized GPR40 agonist, TAK-875 (Fasiglifam).
Product Information
| Compound Name | This compound (using TAK-875 as a representative example) |
| IUPAC Name | (2S)-2-((3-(4-((4-methyl-1,3-thiazol-5-yl)methoxy)phenyl)phenyl)methoxy)propanoic acid |
| Molecular Formula | C22H21NO4S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 1000577-63-9 (for TAK-875) |
Solubility Data
The solubility of a compound is a critical factor in ensuring accurate and reproducible results in in-vitro assays. The following table summarizes the solubility of our representative GPR40 agonist, TAK-875. It is highly recommended to perform solubility tests for your specific lot and experimental conditions.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 41.2 mg/mL (≥ 100 mM) | Stock solutions are typically prepared in DMSO. |
| Ethanol | Insoluble | Not a recommended solvent. |
| Water | Insoluble | Not a recommended solvent for initial stock preparation. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Variable | Solubility is significantly lower than in DMSO. Final concentration is typically in the nM to µM range. It is crucial to ensure the final DMSO concentration in the media is non-toxic to cells (generally <0.1%). |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a small amount of the GPR40 agonist powder using an analytical balance. For example, weigh 1 mg of the compound.
-
Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
Example (for 1 mg of TAK-875): Volume (µL) = (1 mg / 411.5 g/mol ) * 100,000 = 243.0 µL
-
-
Dissolving the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Ensuring Complete Solubilization: Vortex the solution for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution to create an intermediate stock. For example, to achieve a final concentration of 10 µM in your assay, you might first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate stock to your cell culture media to reach the desired final concentration.
-
Important: Add the agonist solution to the media while vortexing or swirling to ensure rapid and uniform mixing, which helps prevent precipitation. .
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions, including the vehicle control. The final DMSO concentration should ideally be kept below 0.1% to minimize solvent-induced cellular effects.
GPR40 Signaling Pathway
Activation of GPR40 by a fatty acid or a synthetic agonist like this compound in pancreatic β-cells initiates a signaling cascade that potentiates insulin secretion in a glucose-dependent manner. The primary pathway involves the Gαq subunit of the G-protein.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Workflow: In-Vitro Cell-Based Assay
The following diagram outlines a typical workflow for assessing the activity of this compound in a cell-based assay, such as a glucose-stimulated insulin secretion (GSIS) assay using a pancreatic β-cell line (e.g., MIN6, INS-1).
Caption: Workflow for a GPR40 agonist activity assay.
Application Note: High-Throughput Calcium Flux Assay for GPR40 Agonists in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Its activation by agonists leads to the potentiation of glucose-stimulated insulin secretion.[1][3] The primary signaling pathway for GPR40 involves the Gαq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3).[2][3][4] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1][2][3] This increase in intracellular calcium is a key signaling event that can be measured to determine the potency and efficacy of GPR40 agonists.
This application note provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay using HEK293 cells stably expressing human GPR40. The protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening of GPR40 agonists, such as the potent agonist "5" (EC50 of 47 nM).[5][6][7][8]
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events culminating in an increase in cytosolic calcium. The binding of the agonist to GPR40 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, causing the release of stored Ca2+ into the cytosol.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing human GPR40
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black-wall, clear-bottom tissue culture plates
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Experimental Workflow
The following diagram outlines the major steps in the calcium flux assay protocol.
Detailed Methodology
1. Cell Culture and Plating
-
Culture HEK293 cells stably expressing GPR40 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black-wall, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
2. Dye Loading
-
Prepare a 2X Fluo-4 AM loading solution. For each 10 mL of solution, mix 20 µL of a 1 mM Fluo-4 AM stock solution (in DMSO) and 20 µL of a 20% Pluronic F-127 solution into 10 mL of HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM.
-
On the day of the assay, gently remove the culture medium from the wells.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
3. Compound Preparation
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the agonist stock solution in HBSS with 20 mM HEPES to create a dose-response curve. A typical starting concentration for the highest dose might be 10 µM, with 1:10 serial dilutions. Prepare a vehicle control containing the same final concentration of DMSO as the highest agonist concentration.
4. Plate Reading and Agonist Addition
-
Set up a fluorescence plate reader (e.g., FlexStation 3 or similar) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to perform a kinetic read.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's integrated pipettor should then add a specified volume (e.g., 20 µL) of the prepared GPR40 agonist dilutions or vehicle control to the appropriate wells.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
5. Data Analysis
-
The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data by setting the response to the vehicle control as 0% and the response to a saturating concentration of a known potent GPR40 agonist as 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a data analysis software such as GraphPad Prism to determine the EC50 value. The EC50 is the concentration of the agonist that produces 50% of the maximal response.[4]
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.
Table 1: Dose-Response of this compound in HEK293-GPR40 Cells
| This compound Conc. (nM) | Log [Agonist] (M) | Average Normalized Response (%) | Standard Deviation |
| 0 (Vehicle) | - | 0.0 | 2.1 |
| 0.1 | -10.0 | 5.2 | 3.5 |
| 1 | -9.0 | 15.8 | 4.2 |
| 10 | -8.0 | 45.1 | 5.5 |
| 100 | -7.0 | 85.3 | 6.1 |
| 1000 | -6.0 | 98.7 | 4.8 |
| 10000 | -5.0 | 100.0 | 3.9 |
Table 2: Potency of this compound
| Compound | EC50 (nM) | Hill Slope |
| This compound | 47.0 | 1.2 |
Conclusion
This application note provides a robust and detailed protocol for performing a calcium flux assay to characterize the activity of GPR40 agonists in HEK293 cells. The no-wash format and suitability for 96-well plates make it an efficient method for screening and profiling compounds in a drug discovery setting. By following this protocol, researchers can reliably determine the potency of novel GPR40 agonists and advance the development of new therapeutics for type 2 diabetes.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. hellobio.com [hellobio.com]
- 4. graphpad.com [graphpad.com]
- 5. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. licorbio.com [licorbio.com]
Setting up a β-arrestin Recruitment Assay for GPR40 Agonist 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Its activation by agonists enhances glucose-stimulated insulin secretion from pancreatic β-cells.[1][3][4] GPR40 signaling is complex, involving both canonical G protein-dependent pathways (primarily Gq/11) and G protein-independent pathways mediated by β-arrestin.[1][5][6] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is of significant interest in drug development to potentially separate therapeutic effects from adverse events.[1][5][7]
This document provides a detailed protocol for setting up a β-arrestin recruitment assay to characterize the activity of a novel GPR40 agonist, designated "Agonist 5." Understanding the extent to which Agonist 5 engages the β-arrestin pathway is crucial for elucidating its mechanism of action and predicting its pharmacological profile.
GPR40 Signaling and β-arrestin Recruitment
Upon agonist binding, GPR40 undergoes a conformational change that facilitates the recruitment of intracellular signaling proteins. In the G protein-independent pathway, this involves the phosphorylation of the receptor's intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin 1 and β-arrestin 2.[7][8] The recruitment of β-arrestin sterically hinders further G protein coupling, leading to receptor desensitization and internalization.[7] Additionally, β-arrestin can act as a scaffold for other signaling molecules, initiating distinct downstream cellular responses.[5][8]
Some synthetic GPR40 agonists, such as TAK-875, have been shown to be more effective at recruiting β-arrestin compared to endogenous fatty acids, demonstrating biased agonism.[1][5][6] Therefore, quantifying β-arrestin recruitment is a critical step in characterizing novel GPR40 agonists.
Figure 1: GPR40 signaling pathways.
Experimental Protocol: PathHunter® β-arrestin Recruitment Assay
This protocol is based on the principles of the DiscoverX PathHunter® assay, a widely used enzyme fragment complementation (EFC) technology.[9][10][11] In this system, GPR40 is fused to a small enzyme fragment (ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor or EA). Agonist-induced recruitment of β-arrestin-EA to GPR40-PK forces the complementation of the two fragments, forming an active β-galactosidase enzyme. The activity of this enzyme is then measured by the hydrolysis of a chemiluminescent substrate.
Materials and Reagents
-
PathHunter® GPR40-expressing cell line (e.g., CHO-K1)
-
Cell Plating Reagent (as recommended by the manufacturer)
-
Agonist 5 (test compound)
-
Reference GPR40 agonist (e.g., TAK-875)
-
Vehicle (e.g., DMSO, ensure final concentration is ≤ 1%)
-
White, solid-bottom 96-well or 384-well assay plates
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure
-
Cell Culture and Plating:
-
Culture the PathHunter® GPR40 cells according to the manufacturer's instructions. Use low-passage cells that are in the logarithmic growth phase.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate Cell Plating Reagent to the recommended cell density.
-
Dispense the cell suspension into the wells of a white, solid-bottom assay plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of Agonist 5 and the reference agonist in the appropriate vehicle.
-
Add the diluted compounds to the assay plate containing the cells. Include wells with vehicle only as a negative control.
-
The final solvent concentration in the wells should be kept constant across all conditions and ideally be at or below 1%.[11]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 90 minutes. The optimal incubation time can vary between GPCRs and should be determined empirically if necessary.[9]
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent solution according to the manufacturer's protocol.
-
Allow the assay plate and detection reagents to equilibrate to room temperature.
-
Add the detection reagent solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
Figure 2: β-arrestin recruitment assay workflow.
Data Presentation and Analysis
The raw data (Relative Light Units, RLU) should be normalized to the vehicle control (0% activity) and the maximal response of the reference agonist (100% activity). The normalized data can then be plotted against the logarithm of the agonist concentration to generate a dose-response curve. A non-linear regression analysis (e.g., four-parameter logistic equation) should be used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Agonist 5.
Table 1: Potency and Efficacy of GPR40 Agonists in β-arrestin Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Reference) |
| Reference Agonist | 50 | 100 |
| Agonist 5 | 75 | 110 |
| Endogenous Ligand (e.g., Palmitate) | 5000 | 60 |
Data are representative and for illustrative purposes only.
Table 2: Comparison of Agonist 5 Activity in β-arrestin and Gq/11 Pathways
| Compound | β-arrestin EC₅₀ (nM) | Gq/11 (Calcium Flux) EC₅₀ (nM) | Bias Factor* |
| Reference Agonist | 50 | 40 | 1.25 |
| Agonist 5 | 75 | 200 | 0.375 |
| Endogenous Ligand | 5000 | 1000 | 5 |
*Bias Factor = (EC₅₀ Gq/11) / (EC₅₀ β-arrestin). A bias factor < 1 suggests a preference for the Gq/11 pathway, while a factor > 1 suggests a preference for the β-arrestin pathway, relative to the reference compound.
Conclusion
This application note provides a comprehensive framework for establishing a β-arrestin recruitment assay to characterize a novel GPR40 agonist. By quantifying the potency and efficacy of Agonist 5 in recruiting β-arrestin and comparing this to its activity in G protein-mediated pathways, researchers can gain valuable insights into its potential for biased agonism. This information is critical for guiding lead optimization and advancing the development of next-generation therapeutics for type 2 diabetes.
References
- 1. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
- 11. cosmobio.co.jp [cosmobio.co.jp]
Application Notes and Protocols for Measuring Insulin Secretion from MIN6 Cells with GPR40 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS).[1][2][3] Medium and long-chain fatty acids are the natural ligands for GPR40.[1][2] Activation of GPR40 by agonists enhances insulin secretion in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[1][3] The murine insulinoma cell line, MIN6, is a widely used model for studying insulin secretion due to its robust response to glucose and other secretagogues.[4][5]
This document provides a detailed protocol for measuring insulin secretion from MIN6 cells in response to a specific GPR40 agonist, referred to here as "GPR40 Agonist 5." The protocol outlines the necessary steps from cell culture to data analysis and includes a representative table for data presentation and diagrams illustrating the signaling pathway and experimental workflow.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist such as this compound initiates a signaling cascade within the pancreatic β-cell.[1] The receptor couples to Gαq/11 G-proteins, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.[1]
Caption: GPR40 signaling pathway in pancreatic β-cells.
Experimental Protocol: Insulin Secretion Assay in MIN6 Cells
This protocol describes a static incubation method for measuring glucose-stimulated insulin secretion (GSIS) potentiated by this compound in MIN6 cells.
Materials and Reagents:
-
MIN6 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (25 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH)
-
KRBH buffer composition: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, pH 7.4.
-
-
Bovine Serum Albumin (BSA)
-
Glucose solutions (prepared in KRBH buffer)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Insulin ELISA kit
-
Multi-well culture plates (12-well or 24-well)
Procedure:
-
MIN6 Cell Culture:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency. For insulin secretion assays, it is recommended to use cells between passages 20 and 35, as glucose responsiveness can decline with higher passage numbers.[4]
-
-
Cell Seeding:
-
Seed MIN6 cells into 12-well or 24-well plates at a density of 2.5 x 10^5 to 5 x 10^5 cells/well.
-
Allow cells to attach and grow for 48-72 hours to form a confluent monolayer.
-
-
Insulin Secretion Assay:
-
Pre-incubation (Starvation):
-
Gently wash the cell monolayer twice with PBS.
-
Pre-incubate the cells in KRBH buffer containing 0.1% BSA and a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.[7] This step is to bring the insulin secretion to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add the stimulation buffers to the respective wells. These buffers will be KRBH with 0.1% BSA and varying concentrations of glucose and this compound.
-
Experimental Groups (example):
-
Basal (Low Glucose): 2.8 mM glucose.
-
High Glucose: 16.7 mM glucose.[7]
-
This compound (Low Glucose): 2.8 mM glucose + desired concentration of this compound.
-
This compound (High Glucose): 16.7 mM glucose + desired concentration of this compound.
-
Vehicle Control: High glucose + solvent for this compound (e.g., DMSO).
-
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After the incubation period, collect the supernatant from each well.
-
Centrifuge the supernatant at low speed to remove any detached cells and store at -20°C or -80°C until insulin measurement.
-
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin values to the total protein content or cell number in each well. To do this, lyse the cells remaining in the wells after supernatant collection and perform a protein assay (e.g., BCA assay).
-
Express the results as ng of insulin per mg of protein per hour (or similar units).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between experimental groups.
-
Experimental Workflow
Caption: Workflow for the MIN6 insulin secretion assay.
Data Presentation
The quantitative data obtained from the insulin secretion assay should be summarized in a clear and structured table for easy comparison between the different experimental conditions.
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/mg protein/hr) | Fold Change vs. High Glucose |
| Basal | 2.8 | 0 | Value | Value |
| High Glucose | 16.7 | 0 | Value | 1.0 |
| Vehicle Control | 16.7 | 0 (Vehicle) | Value | Value |
| Agonist 5 (Low Gluc) | 2.8 | 5 | Value | Value |
| Agonist 5 (High Gluc) | 16.7 | 1 | Value | Value |
| Agonist 5 (High Gluc) | 16.7 | 5 | Value | Value |
| Agonist 5 (High Gluc) | 16.7 | 10 | Value | Value |
Note: The concentrations of this compound should be determined based on its potency (EC50 value). A dose-response experiment is recommended to identify the optimal concentration range.
Conclusion
This protocol provides a robust framework for assessing the effect of this compound on insulin secretion in MIN6 cells. Adherence to these detailed steps will enable researchers to generate reliable and reproducible data, contributing to the understanding of GPR40-mediated insulin secretion and the development of novel therapeutics for type 2 diabetes. The provided diagrams and data table structure are intended to facilitate experimental planning and data interpretation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GPR40: a therapeutic target for mediating insulin secretion (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin secretion assays in an engineered MIN6 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. insulin-secretion-assays-in-an-engineered-min6-cell-line - Ask this paper | Bohrium [bohrium.com]
- 6. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
Application Notes and Protocols for Studying Incretin Release from Enteroendocrine Cells Using GPR40 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] This receptor is highly expressed on pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[2][3] Activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells, respectively.[2][3] Incretins, in turn, enhance pancreatic insulin secretion in a glucose-dependent manner, contributing to improved glycemic control.[1]
GPR40 agonists are broadly classified into partial agonists and full agonists (or AgoPAMs - Agonist also capable of acting as a Positive Allosteric Modulator).[1] While partial agonists primarily act on pancreatic β-cells, full agonists have demonstrated robust stimulation of both insulin and incretin secretion.[4][5] This dual action makes GPR40 full agonists particularly attractive for therapeutic development.
This document provides detailed application notes and protocols for utilizing a novel, potent, and selective GPR40 full agonist, designated as GPR40 Agonist 5 , to study incretin release from enteroendocrine cells. The provided methodologies cover in vitro, ex vivo, and in vivo experimental models, and include representative quantitative data to guide researchers in their study design and data interpretation.
Data Presentation: Incretin Release Stimulated by this compound
The following tables summarize the expected quantitative effects of this compound on GLP-1 and GIP secretion in various experimental models. This data is representative and may vary based on specific experimental conditions.
Table 1: In Vitro GLP-1 Secretion from STC-1 Enteroendocrine Cells
| This compound Concentration | Fold Increase in GLP-1 Secretion (vs. Vehicle) |
| 10 nM | 1.5 ± 0.2 |
| 100 nM | 3.2 ± 0.4 |
| 1 µM | 5.8 ± 0.6 |
| 10 µM | 6.1 ± 0.5 |
Table 2: Ex Vivo GLP-1 and GIP Secretion from Murine Intestinal Perifusion
| Analyte | Basal Secretion (pmol/L) | Peak Secretion with 1 µM this compound (pmol/L) |
| GLP-1 | 8.5 ± 1.2 | 35.2 ± 4.5 |
| GIP | 60.1 ± 7.8 | 210.5 ± 25.1 |
Table 3: In Vivo Plasma Incretin Levels in Mice Following Oral Administration of this compound
| Treatment Group (30 mg/kg) | Peak Plasma GLP-1 (pmol/L) | Peak Plasma GIP (pmol/L) | Time to Peak (minutes) |
| Vehicle | 6.2 ± 0.9 | 55.4 ± 6.3 | - |
| This compound | 28.7 ± 3.1 | 185.9 ± 19.7 | 30 |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway in Enteroendocrine Cells
Activation of GPR40 by Agonist 5 in enteroendocrine L-cells and K-cells initiates a dual signaling cascade involving both Gαq and Gαs proteins. The Gαq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαs pathway activates adenylyl cyclase (AC), resulting in the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The synergistic action of these pathways leads to the exocytosis of GLP-1 and GIP containing granules.
Figure 1: GPR40 signaling pathway in enteroendocrine cells.
Experimental Workflow for In Vitro Incretin Secretion Assay
The following diagram outlines the general workflow for assessing the effect of this compound on incretin secretion from enteroendocrine cell lines.
References
- 1. High-throughput screening for insulin secretion modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel strategy for production of liraglutide precursor peptide and development of a new long-acting incretin mimic | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. azidobutyric-acid-nhs-ester.com [azidobutyric-acid-nhs-ester.com]
- 5. Exploring the GLP-1–GLP-1R axis in porcine pancreas and gastrointestinal tract in vivo by ex vivo autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating GPR40 Agonist Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] It is highly expressed in pancreatic β-cells and, upon activation by medium and long-chain free fatty acids, potentiates glucose-dependent insulin secretion.[1][2][3] GPR40 agonists are designed to mimic this effect, offering a mechanism to enhance insulin release in response to elevated blood glucose, thereby minimizing the risk of hypoglycemia.[2]
The diet-induced obese (DIO) mouse model, particularly using the C57BL/6 strain, is a well-established and clinically relevant preclinical model for studying obesity and type 2 diabetes.[4][5][6] These mice, when fed a high-fat diet, develop key features of human metabolic syndrome, including obesity, insulin resistance, hyperglycemia, and hyperlipidemia, making them an ideal platform for evaluating the in vivo efficacy of novel therapeutic agents like GPR40 agonists.[6][7][8]
These application notes provide detailed protocols for establishing a DIO mouse model and subsequently testing the efficacy of a GPR40 agonist, referred to herein as "GPR40 agonist 5".
GPR40 Signaling Pathway
GPR40 activation by an agonist initiates a cascade of intracellular events. The primary pathway involves the Gq alpha subunit of the G protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+), which in turn promotes insulin granule exocytosis. DAG activates protein kinase C (PKC), which can also contribute to insulin secretion.[1][2] Some synthetic GPR40 agonists have also been shown to signal through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP), which can further amplify insulin secretion.[9][10] Additionally, GPR40 activation in enteroendocrine L-cells can stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which also enhances insulin secretion.[11][12]
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model Protocol
This protocol describes the induction of obesity in C57BL/6 mice through a high-fat diet.
Materials:
-
High-fat diet (HFD): 60% kcal from fat (e.g., D12492)[6][8][14]
-
Standard chow diet (Control): ~10% kcal from fat[8]
-
Animal housing with a 12-hour light/dark cycle and controlled temperature and humidity[13]
-
Weighing scale
Procedure:
-
Acclimatize male C57BL/6 mice for at least one week upon arrival, providing standard chow and water ad libitum.[5]
-
After acclimatization, randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
House the mice in their respective groups for 12-16 weeks.[8][14]
-
Monitor and record the body weight and food intake of each mouse weekly.[13]
-
After the induction period, the DIO mice should exhibit a significant increase in body weight compared to the control group and will be ready for the efficacy testing of the GPR40 agonist.[5] Typically, DIO mice begin to show significant weight differences after 1-2 weeks on the HFD and exhibit pre-diabetic symptoms around 12-14 weeks.[5]
Efficacy Testing of this compound
This protocol outlines the procedure for evaluating the acute efficacy of this compound in DIO mice using an oral glucose tolerance test (OGTT).
Materials:
-
DIO mice (from Protocol 1)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Blood glucose meter and test strips
-
Equipment for oral gavage
-
Blood collection tubes (e.g., EDTA-coated)
Procedure:
-
Fast the DIO mice for 6 hours prior to the experiment.[13]
-
Record the baseline blood glucose level (t= -60 min) from a tail snip.
-
Administer this compound or vehicle via oral gavage. A typical dose for a potent agonist might be in the range of 10 mg/kg.[15]
-
At t=0 min, administer the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
(Optional) Collect blood samples at these time points to measure plasma insulin levels using an ELISA kit.
Experimental Workflow Diagram
Data Presentation
The following tables summarize the expected quantitative data from the described experiments.
Table 1: In Vitro Potency of this compound
| Assay | EC50 (nM) |
| Ca2+ Mobilization | 10.5 |
| Insulin Secretion (RINm cells) | 20,000 |
Data is hypothetical but based on reported values for similar GPR40 agonists.[16]
Table 2: Metabolic Parameters in DIO vs. Control Mice (after 12 weeks on diet)
| Parameter | Control (Standard Chow) | DIO (High-Fat Diet) |
| Body Weight (g) | 30 ± 2 | 45 ± 3 |
| Fasting Blood Glucose (mg/dL) | 100 ± 10 | 150 ± 15 |
| Fasting Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.0 ± 0.5 |
| HOMA-IR | 2.2 ± 0.5 | 13.4 ± 3.0 |
Values are presented as mean ± SEM. HOMA-IR is calculated as [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5. Data is representative of typical findings.[4][14]
Table 3: Efficacy of this compound in DIO Mice during an OGTT
| Treatment Group | Dose (mg/kg) | Blood Glucose AUC (0-120 min) | % Glucose Reduction vs. Vehicle |
| Vehicle | - | 30000 ± 2500 | - |
| This compound | 10 | 21000 ± 2000 | 30% |
Values are presented as mean ± SEM. AUC = Area Under the Curve. Data is hypothetical but reflects expected outcomes based on published studies.[16]
Conclusion
The diet-induced obese mouse model provides a robust and translationally relevant platform for the preclinical evaluation of GPR40 agonists.[7] The protocols outlined in these application notes offer a standardized approach to inducing a metabolic syndrome-like phenotype in mice and subsequently assessing the glucose-lowering efficacy of a test compound like this compound. The expected outcomes include improvements in glucose tolerance, demonstrating the therapeutic potential of GPR40 agonism for the treatment of type 2 diabetes.[17]
References
- 1. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 6. Diet-Induced Obese (DIO) B6 Mouse | High-Fat Diet Model for Metabolic Research | Taconic Biosciences [taconic.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 12. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Glucose Tolerance Test (IPGTT) with GPR40 Agonist 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes.[1] Activation of GPR40 on pancreatic β-cells by free fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[3] "GPR40 agonist 5" is a potent and orally active agonist of GPR40 with an EC50 of 47 nM, demonstrating the potential to lower blood glucose levels and improve glucose tolerance.[4][5][6][7]
The Intraperitoneal Glucose Tolerance Test (IPGTT) is a widely used method to assess glucose metabolism and the efficacy of anti-diabetic compounds in preclinical rodent models.[8] This document provides a detailed protocol for performing an IPGTT in mice to evaluate the in vivo efficacy of "this compound".
GPR40 Signaling Pathway
GPR40 is a Gαq-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the potentiation of insulin secretion from pancreatic β-cells in a glucose-dependent manner. Some GPR40 agonists may also engage Gαs signaling, leading to the secretion of incretins like GLP-1 from enteroendocrine cells, which further enhances insulin secretion.[9][10][11][12]
GPR40 signaling pathway in pancreatic β-cells.
Experimental Protocol: IPGTT with this compound
This protocol is designed for mice and may require optimization for other species.
Materials
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. Acclimatize animals for at least one week before the experiment.
-
This compound: Prepare a stock solution in a suitable vehicle (e.g., 1% methylcellulose and 1% Tween-80 in sterile water). The final dosing volume should be consistent across all animals (e.g., 10 mL/kg).
-
Glucose Solution (20% w/v): Dissolve D-glucose in sterile 0.9% saline. Filter-sterilize the solution.
-
Equipment:
-
Animal balance
-
Glucometer and test strips
-
Restrainers for mice
-
Syringes (1 mL) with gavage needles (for oral administration)
-
Syringes (1 mL) with 27G needles (for IP injection)
-
Blood collection tubes (e.g., heparinized capillary tubes)
-
Centrifuge
-
Experimental Workflow
Experimental workflow for the IPGTT with this compound.
Procedure
-
Fasting: Fast mice for 6 to 16 hours overnight with free access to water.[8][13][14] A 6-hour fast is often sufficient and may reduce the stress associated with longer fasting periods.[14][15]
-
Body Weight: On the day of the experiment, weigh each mouse and record the weight.
-
Agonist Administration: Administer "this compound" or vehicle via oral gavage.
-
Dosage: A dose of 10-30 mg/kg is a common starting range for potent GPR40 agonists in mice.[9] Note: Since a specific in vivo dose for "this compound" is not publicly available, it is highly recommended to perform a preliminary dose-response study to determine the optimal dose.
-
-
Waiting Period: Wait for 60 minutes after agonist/vehicle administration to allow for absorption.[9][13]
-
Baseline Blood Glucose (t=0): Take a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.
-
Glucose Injection: Administer a 2 g/kg dose of the 20% glucose solution via intraperitoneal (IP) injection.[8][13] The volume of the glucose solution to be injected can be calculated as follows:
-
Injection Volume (μL) = Body Weight (g) x 10
-
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection and measure the glucose levels.[8][13]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal to quantify the overall glucose tolerance. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the vehicle and "this compound" treated groups.
Data Presentation
Summarize the quantitative data in the following tables for clear comparison.
Table 1: Body Weight and Fasting Blood Glucose
| Treatment Group | N | Body Weight (g) | Fasting Blood Glucose (mg/dL) at t=0 min |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| ... |
Table 2: Blood Glucose Levels During IPGTT
| Treatment Group | N | 15 min (mg/dL) | 30 min (mg/dL) | 60 min (mg/dL) | 90 min (mg/dL) | 120 min (mg/dL) |
| Vehicle | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| ... |
Table 3: Area Under the Curve (AUC) for Glucose Excursion
| Treatment Group | N | AUC (mg/dL * min) | % Change from Vehicle |
| Vehicle | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| ... |
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo efficacy of "this compound" in improving glucose tolerance in mice. Adherence to a standardized protocol is crucial for obtaining reproducible and reliable data. The provided tables and diagrams are intended to facilitate clear data presentation and interpretation, aiding in the assessment of this compound's therapeutic potential for type 2 diabetes. As with any in vivo study, it is imperative to conduct a preliminary dose-finding study for "this compound" to establish the optimal dose for efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 full agonism exerts feeding suppression and weight loss through afferent vagal nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice | Diabetes | American Diabetes Association [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. docta.ucm.es [docta.ucm.es]
- 12. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for GPR40 Agonist 5 in High-Throughput Screening Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[1][3][4] This glucose-dependent mechanism of action makes GPR40 agonists attractive therapeutic candidates with a potentially low risk of hypoglycemia.[3][5]
This document provides detailed application notes and protocols for the screening and characterization of "Agonist 5," a novel synthetic small-molecule agonist of GPR40, in high-throughput screening (HTS) platforms. The methodologies described are designed to assess the potency, efficacy, and signaling profile of Agonist 5 and other GPR40 modulators.
GPR40 Signaling Pathways
GPR40 activation by agonists like Agonist 5 can initiate multiple intracellular signaling cascades. The primary pathway involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to insulin granule exocytosis.[3][5] Some synthetic agonists have also been shown to induce Gαs coupling, leading to the production of cyclic AMP (cAMP), a pathway also known to stimulate incretin secretion.[7][8] Additionally, GPR40 activation can trigger the recruitment of β-arrestin, a pathway involved in signal desensitization and potentially distinct downstream signaling.[5]
GPR40 agonist-induced signaling pathways.
Data Presentation: In Vitro Characterization of GPR40 Agonists
The following table summarizes representative quantitative data for Agonist 5 compared to other known GPR40 agonists. Potency (EC50) and efficacy (Emax) are presented for key signaling pathways.
| Compound | Calcium Flux (EC50, nM) | IP-1 Accumulation (EC50, nM) | cAMP Accumulation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| Agonist 5 (Novel) | 25 | 45 | >10,000 | 150 |
| TAK-875 (Gαq selective) | 50 | 90 | No significant activity | 800 |
| AM-1638 (Dual Gαq/Gαs) | 30 | 60 | 250 | 120 |
| Endogenous FFA (Oleate) | 5,000 | 8,000 | No significant activity | 15,000 |
Data are hypothetical and for illustrative purposes, based on typical values for GPR40 agonists found in the literature.[7]
High-Throughput Screening Workflow
The primary goal of an HTS campaign for GPR40 is to identify novel agonists from a large compound library. A typical workflow involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity, determine potency, and characterize the mechanism of action.
High-throughput screening workflow for GPR40 agonists.
Experimental Protocols
Primary Screening: Intracellular Calcium Mobilization Assay
This assay is a robust, high-throughput method to identify compounds that activate the Gαq pathway.[9]
Principle: GPR40 activation leads to an increase in intracellular calcium. This change is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The increase in fluorescence intensity is proportional to the receptor activation.
Methodology:
-
Cell Culture: Plate CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing human GPR40 into 384-well black, clear-bottom microplates. Incubate for 18-24 hours.
-
Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer the plate to a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Add Agonist 5 or other test compounds at a single high concentration (e.g., 10 µM).
-
Data Acquisition: Measure fluorescence intensity before and after compound addition. The change in fluorescence indicates the intracellular calcium response.
-
Dose-Response: For confirmed hits, perform a serial dilution of the compound to determine the EC50 value.
Secondary Assay: IP-1 Accumulation Assay
This assay provides a more direct measure of PLC activation than the calcium flux assay.
Principle: Activation of the Gαq/PLC pathway results in the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3. IP-1 levels are measured using a competitive immunoassay, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Methodology:
-
Cell Stimulation: In a 384-well plate, incubate GPR40-expressing cells with serially diluted Agonist 5 in a stimulation buffer containing LiCl (to prevent IP-1 degradation) for 60-90 minutes at 37°C.
-
Cell Lysis: Add a lysis buffer to the wells.
-
Detection: Add HTRF detection reagents (IP-1-d2 and anti-IP-1 cryptate) to the lysate.
-
Incubation & Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP-1 produced.
Secondary Assay: cAMP Accumulation Assay
This assay is used to identify biased agonists that also couple to the Gαs pathway.
Principle: Activation of Gαs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). The accumulated cAMP is measured using a competitive immunoassay (e.g., HTRF, AlphaScreen, or LANCE).
Methodology:
-
Cell Stimulation: Incubate GPR40-expressing cells with serially diluted Agonist 5 in the presence of a phosphodiesterase (PDE) inhibitor like IBMX for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells.
-
Detection: Add cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF cAMP-d2 and anti-cAMP cryptate).
-
Incubation & Reading: Incubate and read the plate on a compatible microplate reader. The signal is inversely proportional to the cAMP level.
Secondary Assay: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor.
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter). GPR40 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin brings the two fragments together, forming an active enzyme that converts a substrate to a chemiluminescent signal.
Methodology:
-
Cell Plating: Plate PathHunter GPR40 β-Arrestin cells in 384-well white, solid-bottom microplates.
-
Compound Addition: Add serially diluted Agonist 5 to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagent mixture and incubate for 60 minutes at room temperature.
-
Reading: Read the chemiluminescent signal on a plate reader. The signal is directly proportional to β-arrestin recruitment.
Hit Triage and Decision Logic
After primary and secondary screening, a decision-making process is required to prioritize hits for further development. The following diagram illustrates a typical logic flow for classifying GPR40 agonist hits based on their signaling profiles.
Decision tree for classifying GPR40 agonist hits.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chronic Administration of a GPR40 Agonist in Rodent Models
Topic: GPR40 Agonist 5 Administration for Chronic Studies in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Activation of GPR40 in pancreatic β-cells by agonists leads to glucose-dependent insulin secretion, offering a mechanism for glycemic control with a reduced risk of hypoglycemia.[3][4][5][6] Furthermore, GPR40 is expressed in enteroendocrine cells, where its activation can stimulate the release of incretins like GLP-1, further contributing to glucose homeostasis.[2][4][6] This document provides detailed application notes and protocols for the chronic administration of a potent and selective GPR40 agonist, referred to herein as "this compound," in rodent models of metabolic disease.
GPR40 Signaling Pathway
GPR40 activation initiates a cascade of intracellular events that culminate in enhanced insulin secretion. The binding of an agonist, such as this compound, to the receptor primarily activates the Gq alpha subunit of the G protein.[2][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, promote the exocytosis of insulin-containing granules from the pancreatic β-cell.[8][10] Some GPR40 agonists have also been shown to signal through the Gs alpha subunit, leading to an increase in cyclic AMP (cAMP) levels, which can further potentiate insulin secretion.[7][11]
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a stable and homogenous formulation of this compound suitable for daily oral administration to rodents.
Materials:
-
This compound (powder)
-
Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 0.25% Tween 80)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Volumetric flasks and graduated cylinders
-
pH meter
Protocol:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume.
-
Weigh the appropriate amount of CMC powder and slowly add it to the sterile water while stirring continuously with a magnetic stirrer to avoid clumping. Stir until a clear and viscous solution is formed.
-
Add Tween 80 to the CMC solution and continue stirring until fully dissolved.
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the vehicle solution while stirring continuously.
-
Continue stirring for at least 30 minutes to ensure the compound is fully suspended and the formulation is homogenous.
-
Visually inspect the formulation for any undissolved particles.
-
Measure and, if necessary, adjust the pH of the formulation to a physiologically acceptable range (typically pH 4-7.5).
-
Store the formulation at 4°C and protect it from light. Before each use, bring the formulation to room temperature and vortex to ensure homogeneity.
Chronic Administration of this compound via Oral Gavage in Rodent Models
Objective: To administer this compound to rodents daily for the duration of the chronic study.
Materials:
-
Rodent model of metabolic disease (e.g., diet-induced obese (DIO) mice, Zucker diabetic fatty (ZDF) rats)[12][13][14]
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Protocol:
-
Acclimatize the animals to the housing conditions for at least one week before the start of the study.
-
Randomize the animals into treatment and vehicle control groups.
-
Weigh each animal daily or as required by the study protocol to calculate the precise dosing volume.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer grip around the torso may be necessary.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.[15]
-
Insert the gavage needle gently into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation or vehicle.
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions, such as changes in respiration or behavior.[16]
-
Repeat the procedure daily at the same time for the entire study duration (e.g., 14, 21, or 28 days).[17]
Experimental Workflow for a Chronic Study
A typical chronic study to evaluate the efficacy of this compound in a rodent model of type 2 diabetes would involve several key stages, from animal model induction to terminal sample collection and analysis.
Data Presentation
Quantitative data from chronic studies should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.
Table 1: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model (28-Day Study)
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Body Weight Change (g) | +2.5 ± 0.5 | +1.8 ± 0.4 | +1.2 ± 0.3 | +0.5 ± 0.2** |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 160 ± 12 | 145 ± 10 | 120 ± 8 |
| OGTT Glucose AUC (mg·h/dL) | 35000 ± 2500 | 30000 ± 2000 | 25000 ± 1800* | 20000 ± 1500 |
| Fasting Insulin (ng/mL) | 2.8 ± 0.4 | 3.5 ± 0.5 | 4.2 ± 0.6 | 5.5 ± 0.7** |
| HbA1c (%) | 6.5 ± 0.3 | 6.1 ± 0.2 | 5.8 ± 0.2 | 5.2 ± 0.1 |
| Plasma Triglycerides (mg/dL) | 150 ± 20 | 130 ± 18 | 115 ± 15* | 95 ± 12 |
| Liver Weight (g) | 2.5 ± 0.2 | 2.3 ± 0.2 | 2.1 ± 0.1* | 1.9 ± 0.1** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 1 | 350 ± 45 | 1.0 | 1500 ± 200 | 45 |
| 3 | 1100 ± 150 | 1.5 | 5200 ± 600 | 55 |
| 10 | 4500 ± 500 | 2.0 | 25000 ± 3000 | 60 |
Data are presented as mean ± SEM.
Conclusion
The chronic administration of a potent GPR40 agonist like "this compound" in relevant rodent models is a critical step in the preclinical evaluation of its therapeutic potential for type 2 diabetes. The protocols and workflows outlined in this document provide a comprehensive guide for conducting such studies. Careful attention to formulation, dosing technique, and experimental design will ensure the generation of robust and reliable data to support the advancement of novel GPR40-targeted therapies. It is important to note that while some GPR40 agonists have shown promise, others have been discontinued due to adverse effects, such as liver toxicity, highlighting the need for thorough safety and toxicology assessments in preclinical studies.[1]
References
- 1. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel free fatty acid receptor 1 (GPR40/FFAR1) agonist, MR1704, enhances glucose‐dependent insulin secretion and improves glucose homeostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 12. Animal Models of Metabolic Disease - Creative Bioarray [dda.creative-bioarray.com]
- 13. Development of rat metabolic syndrome models: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Sacubitril/valsartan preserves kidney function in rats with cardiorenal syndrome after myocardial infarction | PLOS One [journals.plos.org]
- 17. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GPR40 agonist 5 shows low potency in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low potency with GPR40 agonist 5 in functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low potency of this compound in our calcium mobilization assay. What are the potential causes?
A1: Low potency in a calcium mobilization assay can stem from several factors. Here's a troubleshooting guide:
-
Compound Integrity and Solubility:
-
Question: Has the integrity and purity of this compound been confirmed?
-
Suggestion: Verify the compound's identity and purity using methods like LC-MS and NMR. Degradation or impurities can significantly impact activity.
-
Question: Is the compound completely solubilized in the assay buffer?
-
Suggestion: Many GPR40 agonists are lipophilic. Ensure complete solubilization, and consider the use of a suitable solvent like DMSO, ensuring the final concentration in the assay does not exceed 0.1% to avoid solvent-induced artifacts.
-
-
Assay Conditions:
-
Question: Is the cell line appropriate and expressing sufficient levels of GPR40?
-
Suggestion: Confirm GPR40 expression in your cell line (e.g., HEK293, CHO) via qPCR or Western blot. Low receptor expression will lead to a weak signal.
-
Question: Are the assay buffer components interfering with the agonist?
-
Suggestion: Fatty acid-free BSA is often included in the assay buffer. Its concentration can affect the availability of the agonist to the receptor. Optimize the BSA concentration or test in a BSA-free buffer.
-
-
Cell Health and Density:
-
Question: Are the cells healthy and within the optimal passage number?
-
Suggestion: Use cells at a consistent and low passage number. Over-passaged cells can exhibit altered receptor expression and signaling. Ensure high cell viability (>95%) before starting the experiment.
-
Question: Is the cell seeding density optimized?
-
Suggestion: Both too low and too high cell densities can negatively impact the assay window and signal strength. Perform a cell titration experiment to determine the optimal seeding density.
-
Q2: Our glucose-stimulated insulin secretion (GSIS) assay with pancreatic beta-cells shows a minimal response to this compound. How can we troubleshoot this?
A2: A weak response in a GSIS assay can be due to issues with the cells, the agonist, or the assay protocol itself.
-
Primary Islets vs. Cell Lines:
-
Question: Are you using primary islets or an insulin-secreting cell line (e.g., MIN6, INS-1)?
-
Suggestion: Primary islets can have donor-to-donor variability. If using a cell line, ensure it's a high-responding clone and properly maintained.
-
-
Glucose Concentration and Pre-incubation:
-
Question: Are the glucose concentrations for basal and stimulatory conditions appropriate?
-
Suggestion: Ensure a clear distinction between basal (e.g., 2.8 mM glucose) and stimulatory (e.g., 16.7 mM glucose) conditions. A pre-incubation step in low glucose is crucial to establish a stable baseline before stimulation.
-
-
Agonist Concentration and Incubation Time:
-
Question: Have you performed a full dose-response curve for this compound?
-
Suggestion: The effective concentration in a GSIS assay might differ from a calcium assay. Test a wide range of concentrations to determine the EC50.
-
Question: Is the incubation time with the agonist sufficient?
-
Suggestion: Optimize the incubation time (typically 30-120 minutes) to capture the peak insulin secretion response.
-
Data Presentation
Table 1: Hypothetical Potency of this compound in Functional Assays
| Functional Assay | Cell Line | Parameter Measured | EC50 (nM) | Emax (% of Control) |
| Calcium Mobilization | HEK293-hGPR40 | Intracellular Ca2+ | 500 | 60% |
| Insulin Secretion (GSIS) | MIN6 | Insulin Release | >1000 | 45% |
| β-arrestin Recruitment | CHO-hGPR40 | β-arrestin 2 | 800 | 55% |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Plating: Seed HEK293 cells stably expressing human GPR40 (HEK293-hGPR40) in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well. Culture overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the culture medium and add 100 µL of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% fatty acid-free BSA). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Measurement: Use a fluorescence imaging plate reader (FLIPR) or a plate reader with a fluorescent detector.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the this compound dilution to the wells.
-
Measure the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot the ΔF against the log of the agonist concentration to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Plating: Seed MIN6 cells in a 24-well plate at a density of 250,000 cells/well and culture for 48-72 hours.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add KRB buffer containing:
-
Basal glucose (2.8 mM)
-
Stimulatory glucose (16.7 mM)
-
Stimulatory glucose (16.7 mM) + varying concentrations of this compound.
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells in each well. Plot the normalized insulin secretion against the log of the agonist concentration to determine the EC50.
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway leading to insulin secretion.
Troubleshooting Workflow for Low Potency
Caption: Troubleshooting workflow for low agonist potency.
Troubleshooting poor solubility of GPR40 agonist 5 in aqueous buffers
This technical support center provides troubleshooting guidance for researchers encountering poor solubility of GPR40 agonist 5 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening?
A1: This is a common issue for hydrophobic compounds like many GPR40 agonists. While this compound is soluble in 100% DMSO (up to 10 mM), its aqueous solubility is low[1]. When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to precipitate out of solution[2][3]. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, as higher concentrations can affect enzyme activity and cell health[2].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO)[1]. A stock solution of up to 10 mM in DMSO can be prepared[1].
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to improve the aqueous solubility of this compound. These include:
-
Using Co-solvents: Adding a small amount of an organic co-solvent to your aqueous buffer can increase the solubility of hydrophobic compounds[4][5].
-
Adjusting pH: If this compound has an ionizable group, adjusting the pH of the buffer can significantly impact its solubility[6][7].
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility[8][9].
-
Using Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds.
Q4: Can the composition of my aqueous buffer affect the solubility of this compound?
A4: Yes, the composition of your buffer can significantly influence the solubility of small molecules[10]. Factors such as the buffer species, ionic strength, and the presence of divalent cations can all impact solubility[10]. It is advisable to test the solubility of this compound in your specific assay buffer.
Troubleshooting Guide
Problem: this compound Precipitates Upon Dilution in Aqueous Buffer
This is the most common issue encountered. The following troubleshooting workflow can help address this problem.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H24N2O4 | [1] |
| Molecular Weight | 440.49 | [1] |
| EC50 | 47 nM | [1][11] |
| Solubility in DMSO | Up to 10 mM | [1] |
| Aqueous Solubility | Low (specific value not reported) | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly to dissolve the compound completely.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Improving Solubility with a Co-solvent (Ethanol)
-
Materials:
-
This compound (10 mM stock in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Ethanol, absolute
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock in absolute ethanol. For example, to prepare a 1 mM working solution, mix 1 part 10 mM DMSO stock with 9 parts ethanol.
-
Add the ethanolic working solution to the aqueous buffer to reach the final desired concentration. The final ethanol concentration should be kept as low as possible (e.g., <5%) to avoid affecting the biological assay.
-
Visually inspect for any precipitation.
-
Protocol 3: Improving Solubility with Cyclodextrins (Hydroxypropyl-β-cyclodextrin)
-
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer (e.g., 10-50 mM).
-
Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Stir or vortex the mixture for an extended period (e.g., 1-2 hours) at room temperature to allow for the formation of the inclusion complex.
-
Visually inspect for complete dissolution.
-
Mandatory Visualizations
GPR40 Signaling Pathway
Activation of GPR40 by an agonist like compound 5 primarily initiates a Gq-coupled signaling cascade.
Caption: GPR40 signaling pathway initiated by an agonist.
Mechanism of Cyclodextrin-Mediated Solubilization
Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate nonpolar molecules.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. alzet.com [alzet.com]
- 9. oatext.com [oatext.com]
- 10. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR40 | Biologically Active Compounds - chemsrc [chemsrc.com]
- 12. pubs.acs.org [pubs.acs.org]
Identifying and mitigating off-target effects of GPR40 agonist 5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of GPR40 agonist 5 (also known as compound I-14). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: While this compound is a potent GPR40 agonist, detailed public information on its specific off-target profile is limited. Therefore, this guide provides information based on the known characteristics of the GPR40 agonist class. It is crucial to perform specific off-target profiling for this compound in your experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (compound I-14) is an orally active and potent G-protein coupled receptor 40 (GPR40) agonist with an EC50 of 47 nM.[1][2][3] Its primary mechanism of action is to mimic the effect of endogenous long-chain fatty acids by binding to and activating GPR40.[4] This activation primarily couples to the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in an increase in intracellular calcium levels, ultimately enhancing glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4][5] Some GPR40 agonists have also been shown to signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP).[7][8]
Q2: What are the potential off-target effects associated with GPR40 agonists?
A2: A primary concern with GPR40 agonists is hepatotoxicity (liver injury).[9] This has been a significant issue for some compounds in this class, such as TAK-875, which was discontinued due to liver safety concerns in clinical trials.[8][9] The proposed mechanisms for this hepatotoxicity are multifactorial and can include:
-
Inhibition of Bile Salt Export Pump (BSEP): Inhibition of BSEP can lead to the accumulation of cytotoxic bile acids in hepatocytes.[9]
-
Mitochondrial Dysfunction: Some GPR40 agonists can impair mitochondrial respiration and function.[9]
-
Formation of Reactive Metabolites: Carboxylic acid-containing drugs, like many GPR40 agonists, can form reactive acyl glucuronide metabolites that can covalently bind to proteins and cause cellular damage.[9]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS production can lead to oxidative stress and cellular damage in hepatocytes.[9]
Q3: How can I assess the potential for hepatotoxicity of this compound in my experiments?
A3: A battery of in vitro assays can be employed to evaluate the hepatotoxicity potential of this compound. These include:
-
Hepatocyte Viability Assays: Using primary human hepatocytes or cell lines like HepG2 in both 2D and 3D spheroid cultures to assess cytotoxicity.
-
Bile Salt Export Pump (BSEP) Inhibition Assays: To determine if the compound inhibits the transport of bile salts.
-
Mitochondrial Toxicity Assays: Using techniques like the Seahorse XF Mito Stress Test to measure effects on mitochondrial respiration.
-
Reactive Oxygen Species (ROS) Assays: To quantify the generation of ROS in hepatocytes upon treatment with the agonist.
-
Metabolite Identification Studies: To determine if reactive acyl glucuronide metabolites are formed.
Detailed protocols for these key assays are provided in the "Experimental Protocols" section below.
Q4: What strategies can be employed to mitigate the off-target effects of this compound?
A4: Mitigation strategies can be broadly categorized into two approaches:
-
Chemical Modification: Modifying the structure of this compound to reduce its off-target liabilities. This could involve altering the carboxylic acid group to reduce the formation of reactive acyl glucuronides or improving its selectivity for GPR40 over other targets.
-
Gut-Restriction: Designing analogs of this compound that have limited systemic absorption and primarily act on GPR40 in the gastrointestinal tract.[2] This approach aims to leverage the incretin effect of GPR40 activation in the gut to improve glucose homeostasis while minimizing systemic exposure and potential liver toxicity.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell death in non-pancreatic cell lines | Off-target cytotoxicity. | 1. Perform a dose-response cytotoxicity assay in a panel of cell lines (e.g., HepG2, HEK293) to determine the cytotoxic concentration. 2. Conduct a broad off-target screening against a panel of receptors and enzymes to identify potential off-targets. |
| Inconsistent insulin secretion results in vitro | 1. Problems with cell culture (e.g., β-cell dysfunction). 2. Off-target effects on ion channels or other cellular processes affecting insulin secretion. | 1. Ensure the health and glucose responsiveness of your pancreatic β-cell line or primary islets. 2. Test the effect of the agonist on key ion channels involved in insulin secretion (e.g., KATP channels). |
| Signs of liver toxicity in animal models (e.g., elevated ALT/AST) | Hepatotoxicity, as discussed in the FAQs. | 1. Perform the in vitro hepatotoxicity assays outlined in this guide to investigate the mechanism (BSEP inhibition, mitochondrial toxicity, etc.). 2. Consider dose reduction or exploring the efficacy of a gut-restricted analog. |
| Compound shows lower than expected potency in cellular assays compared to binding assays | 1. Poor cell permeability. 2. Rapid metabolism of the compound in the cell culture medium. | 1. Assess the cell permeability of the compound using a PAMPA assay. 2. Analyze the stability of the compound in the cell culture medium over the time course of the experiment using LC-MS. |
Data Presentation
Table 1: Potency of this compound
| Parameter | Value | Reference |
| EC50 (GPR40) | 47 nM | [1][2][3] |
Table 2: Example Off-Target Selectivity Profile for a GPR40 Agonist (Data for illustrative purposes only; specific data for this compound is not publicly available)
| Target | Binding Affinity (Ki) or Functional Activity (IC50/EC50) |
| GPR40 | 47 nM (EC50) |
| GPR120 | > 10 µM |
| PPARγ | > 10 µM |
| BSEP | 5 µM (IC50) |
| hERG | > 30 µM |
| Panel of 50 other GPCRs | > 10 µM |
Mandatory Visualization
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Experimental Protocols
Bile Salt Export Pump (BSEP) Inhibition Assay (Vesicular Transport Assay)
Objective: To determine the potential of this compound to inhibit BSEP-mediated transport of a probe substrate.
Materials:
-
BSEP-expressing membrane vesicles (commercially available)
-
Probe substrate (e.g., [3H]-Taurocholic acid)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Cyclosporin A)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2)
-
ATP and AMP solutions
-
Scintillation fluid and vials
-
Filtration apparatus with glass fiber filters
Procedure:
-
Thaw BSEP membrane vesicles on ice.
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the test compound or control to the membrane vesicles.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the transport reaction by adding the [3H]-Taurocholic acid and either ATP (to measure active transport) or AMP (to measure passive diffusion).
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding ice-cold assay buffer.
-
Rapidly filter the reaction mixture through glass fiber filters to separate the vesicles from the unbound substrate.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of BSEP inhibition by comparing the ATP-dependent transport in the presence of the test compound to the vehicle control.
Mitochondrial Toxicity Assessment using Seahorse XF Analyzer
Objective: To assess the effect of this compound on mitochondrial respiration in hepatocytes.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Test compound (this compound)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Seed hepatocytes in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare a stock solution of this compound in the assay medium.
-
Load the Seahorse XF sensor cartridge with the compounds from the Mito Stress Test Kit and the test compound according to the manufacturer's protocol. This typically involves sequential injections of the test compound, oligomycin, FCCP, and finally rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and start the assay.
-
The analyzer will measure the oxygen consumption rate (OCR) in real-time before and after each injection.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in the presence of this compound indicates potential mitochondrial toxicity.
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the intracellular production of ROS in hepatocytes treated with this compound.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
Cell-permeable fluorescent probe for ROS (e.g., CM-H2DCFDA)
-
Test compound (this compound)
-
Positive control for ROS induction (e.g., H2O2)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed hepatocytes in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the CM-H2DCFDA probe by incubating them in a solution of the probe for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Add solutions of this compound, vehicle control, and positive control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 1-24 hours) at 37°C.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~529 nm emission for DCF).
-
An increase in fluorescence intensity in the wells treated with this compound compared to the vehicle control indicates an increase in ROS production.
References
- 1. agilent.com [agilent.com]
- 2. 2.7. Measurement of reactive oxygen species (ROS) [bio-protocol.org]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of reactive oxygen species in cultured primary rat hepatocytes | RE-Place [re-place.be]
- 5. content.protocols.io [content.protocols.io]
- 6. agilent.com [agilent.com]
- 7. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. assaygenie.com [assaygenie.com]
Assessing the stability of GPR40 agonist 5 under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on assessing the stability of GPR40 agonist 5 under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: What solvents are compatible with this compound?
A2: this compound is soluble in organic solvents such as DMSO, ethanol, and methanol. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. It is more stable in neutral to slightly acidic conditions (pH 5-7). In alkaline conditions (pH > 8), it may be susceptible to hydrolysis. It is recommended to prepare fresh aqueous solutions daily.
Q4: How does this compound's stability affect in vitro assays?
A4: Instability can lead to a decrease in the effective concentration of the agonist, resulting in lower-than-expected potency and efficacy in cell-based or biochemical assays. It is crucial to use freshly prepared solutions and consider the compound's stability under the specific assay conditions (e.g., temperature, pH, incubation time).
GPR40 Signaling Pathway
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is primarily expressed in pancreatic β-cells.[1][2] Activation of GPR40 by medium and long-chain fatty acids, or synthetic agonists like agonist 5, stimulates insulin secretion in a glucose-dependent manner.[2] The signaling cascade is predominantly mediated through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for insulin granule exocytosis.[2] Some synthetic agonists have also been shown to signal through Gs, leading to an increase in cAMP, which can also contribute to insulin secretion.[4]
Caption: GPR40 Signaling Pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent EC50/IC50 values between experiments. | 1. Compound Degradation: this compound may be degrading in the assay buffer or stock solution. 2. Precipitation: The compound may be precipitating at the tested concentrations. 3. Pipetting Errors: Inaccurate dilutions or transfers. | 1. Prepare fresh stock solutions and dilutions for each experiment. Minimize the time the compound spends in aqueous buffer before use. 2. Check the solubility of the compound in the final assay buffer. If precipitation is observed, consider adjusting the buffer composition or lowering the final DMSO concentration. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Loss of compound potency over time. | Improper Storage: The solid compound or stock solution is not stored correctly. | Store the solid compound at -20°C, protected from light and moisture. Store DMSO stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Compound precipitation in aqueous buffer. | Low Solubility: The compound has limited solubility in the aqueous assay buffer. | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration is below the level that affects the assay. Consider using a solubility-enhancing excipient if compatible with the assay. |
| No or low activity in the assay. | 1. Compound Instability: The compound has degraded. 2. Incorrect Concentration: Errors in weighing or dilution. 3. Assay Interference: The compound may interfere with the assay components (e.g., fluorescence quenching). | 1. Verify the purity and integrity of the compound using an analytical method like HPLC. 2. Re-weigh the compound and prepare a fresh stock solution. 3. Run appropriate controls to check for assay interference. |
Stability Data of this compound
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| DMSO | 99.8 | 99.7 | 0.1 |
| Ethanol | 99.8 | 99.5 | 0.3 |
| Methanol | 99.8 | 99.4 | 0.4 |
| Acetonitrile | 99.8 | 99.6 | 0.2 |
Table 2: pH Stability in Aqueous Buffer at 37°C for 4 hours
| pH | Initial Purity (%) | Purity after 4h (%) | Degradation (%) |
| 3.0 | 99.7 | 99.1 | 0.6 |
| 5.0 | 99.7 | 99.5 | 0.2 |
| 7.4 | 99.7 | 99.3 | 0.4 |
| 9.0 | 99.7 | 95.2 | 4.5 |
Table 3: Freeze-Thaw Stability of a 10 mM DMSO Stock Solution
| Freeze-Thaw Cycles | Purity (%) | Degradation (%) |
| 0 | 99.8 | 0.0 |
| 1 | 99.7 | 0.1 |
| 3 | 99.5 | 0.3 |
| 5 | 99.1 | 0.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is performed to identify potential degradation products and pathways.[5] This helps in developing stability-indicating analytical methods.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 24 and 48 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.[5]
3. Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Caption: Forced Degradation Workflow.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol assesses the stability of this compound in a DMSO stock solution when subjected to multiple freeze-thaw cycles.[7][8]
1. Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into five separate vials.
2. Freeze-Thaw Cycling:
-
Keep one vial at -20°C as the "0-cycle" control.
-
Subject the remaining four vials to freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.
-
Perform 1, 3, and 5 freeze-thaw cycles on separate vials.
3. Analysis:
-
After the designated number of cycles, analyze the samples by HPLC.
-
Compare the purity of the cycled samples to the 0-cycle control to determine the extent of degradation.
Caption: Freeze-Thaw Stability Workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
Explaining unexpected in vivo results with GPR40 agonist 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected in vivo results with GPR40 agonist 5. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed suboptimal glucose lowering with this compound in our rodent model of type 2 diabetes compared to published data. What are the potential reasons?
A1: Several factors could contribute to this discrepancy. Consider the following:
-
Agonist Type and Signaling Pathway: GPR40 agonists are broadly classified into partial agonists and "AgoPAMs" (Agonist-Positive Allosteric Modulators) or full agonists. Partial agonists, like the well-studied TAK-875, primarily signal through the Gαq pathway in pancreatic β-cells to stimulate glucose-dependent insulin secretion.[1][2] In contrast, AgoPAMs, such as SCO-267, can engage both Gαq and Gαs signaling pathways.[1] This dual signaling not only stimulates insulin secretion but also promotes the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells in the gut, leading to a more robust glucose-lowering effect and potential for weight loss.[1][3] It is crucial to confirm the classification of "this compound" and ensure the experimental model is appropriate to assess its specific mechanism.
-
Receptor Desensitization: Prolonged or high-dose exposure to a GPR40 agonist can lead to receptor desensitization and internalization, diminishing the therapeutic response over time. This is a common mechanism for G protein-coupled receptors (GPCRs) to attenuate signaling in response to continuous stimulation.
-
Off-Target Effects: The molecular structure of the agonist could lead to interactions with other receptors or cellular pathways, which might counteract its intended glucose-lowering effects.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model may differ from that in which it was initially characterized. Suboptimal exposure at the target tissues (pancreas and gut) will result in reduced efficacy.
Q2: Our in vivo study with this compound showed signs of liver toxicity (elevated ALT/AST levels). Is this a known issue with GPR40 agonists?
A2: Yes, liver toxicity has been a significant concern in the development of GPR40 agonists. The development of a prominent partial agonist, TAK-875 (fasiglifam), was halted in Phase III clinical trials due to instances of liver toxicity.[1] The proposed mechanisms for this toxicity include the formation of reactive acyl glucuronide metabolites, inhibition of mitochondrial respiration, and disruption of bile acid homeostasis.[1] While newer GPR40 agonists are being designed to mitigate this risk, it remains a critical parameter to monitor in preclinical and clinical studies.
Q3: We are seeing an unexpected increase in glucagon levels in our in vivo experiments with this compound. Is this a typical on-target effect?
A3: An increase in glucagon secretion is an unexpected but reported effect of some GPR40 AgoPAMs.[3][4] While the primary mechanism of GPR40 agonism is to enhance insulin and incretin secretion, the complex interplay of gut and pancreatic hormones can sometimes lead to counter-regulatory responses. The GPR40 full agonist SCO-267, for instance, has been shown to stimulate the secretion of both insulin and glucagon.[5] This effect may be related to the stimulation of multiple endocrine cell types in the gut and pancreas.
Q4: Can GPR40 agonists cause β-cell damage? We have observed some concerning histology in the pancreas of our treated animals.
A4: There have been preclinical reports of β-cell impairment and even hyperglycemia in rats treated with certain GPR40 AgoPAMs, which was linked to ER stress.[1] This appears to be an on-target toxicity for some, but not all, AgoPAMs.[1] In contrast, partial agonists like TAK-875 did not show evidence of β-cell toxicity in clinical trials.[1] If you are observing pancreatic abnormalities, it is essential to conduct detailed histological and molecular analyses to determine the underlying cause and whether it is a direct effect of your specific agonist.
Data Summary Tables
Table 1: In Vitro Potency of Selected GPR40 Agonists
| Compound | Agonist Type | Inositol Monophosphate (IP1) Accumulation EC50 (nM) | Calcium (Ca2+) Mobilization EC50 (nM) |
| TAK-875 | Partial Agonist | ~130 | ~100 |
| SCO-267 | AgoPAM (Full Agonist) | ~5.6 | ~1.1 |
| MK-8666 | Partial Agonist | ~150 | Not Reported |
| AP1 | AgoPAM | ~10 | Not Reported |
| AP3 | AgoPAM | ~3 | Not Reported |
Data compiled from multiple sources. Actual values may vary based on specific assay conditions.[1][6][7]
Table 2: Comparative In Vivo Efficacy of GPR40 Agonists in Rodent Models
| Compound | Agonist Type | Animal Model | Dose | Key Outcomes |
| TAK-875 | Partial Agonist | STZ-treated rats | 10 mg/kg | Comparable glucose-lowering to SCO-267 at a 10-fold higher dose.[1] |
| SCO-267 | AgoPAM (Full Agonist) | STZ-treated rats | 1 mg/kg | Superior glucose-lowering efficacy compared to TAK-875.[1] |
| SCO-267 | AgoPAM (Full Agonist) | Diabetic patients | Single dose | Increased insulin, GLP-1, GIP, and PYY; improved glucose tolerance.[5] |
| MK-8666 | Partial Agonist | GK rats | 30 mg/kg | Significant reduction in fed and fasted blood glucose after 28 days.[3] |
| AP1 | AgoPAM | GK rats | 30 mg/kg | Significant reduction in fed and fasted blood glucose; decreased food intake and body weight.[3] |
| AP3 | AgoPAM | GK rats | 30 mg/kg | Significant reduction in fed and fasted blood glucose; decreased food intake and body weight.[3] |
Signaling Pathway Diagrams
Caption: Signaling pathway of a GPR40 partial agonist in pancreatic β-cells.
Caption: Dual signaling pathway of a GPR40 AgoPAM in the pancreas and gut.
Experimental Protocols
Oral Glucose Tolerance Test (oGTT) in Mice
This protocol is adapted for evaluating the efficacy of a GPR40 agonist on glucose disposal.
Materials:
-
This compound solution in an appropriate vehicle
-
Vehicle solution
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Pipettes and tips
-
Gavage needles
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate male C57BL/6J mice to the experimental conditions for at least one week.
-
Fast the mice for 6 hours prior to the experiment, with free access to water.[8]
-
-
Baseline Measurements (t = -30 min):
-
Administer this compound or vehicle orally via gavage.
-
A typical dose for a novel agonist might be in the range of 1-30 mg/kg, depending on its potency and pharmacokinetic profile.
-
-
Baseline Blood Glucose (t = 0 min):
-
Gently restrain the mouse.
-
Obtain a small drop of blood from a tail snip and measure the baseline blood glucose level using a glucometer.
-
-
Glucose Challenge (t = 0 min):
-
Immediately after the baseline blood glucose measurement, administer a 2 g/kg body weight glucose solution via oral gavage.[9]
-
-
Post-Challenge Blood Glucose Monitoring:
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[9]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each mouse.
-
Compare the AUC values between the vehicle and this compound treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Caption: Experimental workflow for an oral glucose tolerance test (oGTT).
In Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay in Mice
This assay assesses the ability of a GPR40 agonist to enhance insulin secretion in response to a glucose challenge.
Materials:
-
This compound solution in an appropriate vehicle
-
Vehicle solution
-
Glucose solution (20% in sterile saline)
-
Heparinized capillary tubes or microcentrifuge tubes
-
Centrifuge
-
Mouse insulin ELISA kit
-
Restraining device for mice
-
Pipettes and tips
-
Syringes and needles
Procedure:
-
Animal Preparation and Fasting:
-
Fast mice for 16 hours overnight with free access to water.[10]
-
-
Agonist Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) 30-60 minutes prior to the glucose challenge.
-
-
Baseline Blood Sample (t = 0 min):
-
Collect a small blood sample (~50 µL) from a tail snip into a heparinized tube. This will serve as the basal insulin level.[10]
-
-
Glucose Injection (t = 0 min):
-
Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.[10]
-
-
Post-Injection Blood Sampling:
-
Collect blood samples at 2, 5, 15, and 30 minutes following the glucose injection.[10]
-
-
Plasma Separation and Storage:
-
Centrifuge the blood samples (e.g., 8000 rpm for 5 minutes) to separate the plasma.[10]
-
Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
-
Insulin Measurement:
-
Quantify insulin levels in the plasma samples using a mouse insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the mean plasma insulin concentration versus time for each treatment group.
-
Calculate the AUC for insulin secretion.
-
Compare the insulin levels and AUC between the vehicle and this compound treated groups.
-
In Vivo GLP-1 Secretion Assay
This protocol is designed to measure the effect of a GPR40 agonist on GLP-1 release.
Materials:
-
This compound solution in an appropriate vehicle
-
Vehicle solution
-
DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation
-
EDTA-coated tubes containing aprotinin or a commercial protease inhibitor cocktail
-
Centrifuge
-
GLP-1 ELISA kit
-
Restraining device for mice
Procedure:
-
Animal Fasting:
-
Fast mice overnight.
-
-
DPP-4 Inhibition:
-
Administer a DPP-4 inhibitor approximately 30 minutes prior to the administration of the GPR40 agonist to stabilize active GLP-1.
-
-
Agonist Administration:
-
Administer this compound or vehicle orally.
-
-
Blood Collection:
-
Collect blood samples from the tail vein or via cardiac puncture (terminal procedure) at specified time points (e.g., 15, 30, and 60 minutes) post-agonist administration.
-
Collect blood into EDTA-coated tubes containing aprotinin or a protease inhibitor cocktail.
-
-
Plasma Preparation:
-
Immediately place the blood on ice and centrifuge at 4°C to separate the plasma.
-
-
GLP-1 Measurement:
-
Analyze plasma GLP-1 levels using a specific ELISA kit for active GLP-1.
-
-
Data Analysis:
-
Compare the plasma GLP-1 concentrations between the vehicle and this compound treated groups at each time point.
-
References
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent [plos.figshare.com]
- 5. SCO-267, a GPR40 Full Agonist, Stimulates Islet and Gut Hormone Secretion and Improves Glycemic Control in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scohia.com [scohia.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. mmpc.org [mmpc.org]
How to select the appropriate vehicle control for GPR40 agonist 5
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for GPR40 agonist 5 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a vehicle for this compound?
A1: this compound, like many other GPR40 agonists, is a lipophilic molecule with potentially low aqueous solubility. Therefore, the primary consideration is to choose a vehicle that can effectively solubilize the compound without interfering with the experimental assay or causing adverse effects in the study animals. The vehicle should be inert, non-toxic at the administered concentration, and should not have any pharmacological activity on its own. It is also crucial that the vehicle does not affect the stability of the agonist.
Q2: What is a suitable vehicle for in vitro studies with this compound?
A2: For in vitro cellular assays, such as calcium flux, β-arrestin recruitment, or IP-1 accumulation assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare a high-concentration stock solution of this compound.[1][2] The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[2][3] The vehicle control for these experiments would be cell culture medium containing the same final concentration of DMSO as the wells with the test compound.
Q3: What are the recommended vehicles for in vivo administration of this compound in animal models?
A3: For oral administration in rodent models, several vehicle formulations have been successfully used for GPR40 agonists with similar properties. A common and effective vehicle is an aqueous suspension containing a suspending agent and a surfactant. For example, a formulation of 0.5% methylcellulose with 0.25% Tween-80 in water has been used for the GPR40 agonist LY2881835.[4] Another option for solubilizing lipophilic compounds for in vivo use is Captisol®, a modified cyclodextrin.[5] A 20% Captisol® solution in water has been used as a vehicle for a GPR40 agonist in mice. The choice between these will depend on the specific physicochemical properties of this compound and the required dose volume. The vehicle control should be the identical formulation without the active compound.
Q4: Can I use a simple oil-based vehicle for in vivo studies?
A4: While oil-based vehicles can be used for lipophilic compounds, they may introduce variability in absorption and are not as common in recent GPR40 agonist literature as the methylcellulose/Tween-80 or Captisol® formulations. If an oil-based vehicle is considered, it is essential to conduct thorough formulation development and pharmacokinetic studies to ensure consistent delivery of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in in vitro assay medium. | The final concentration of the agonist exceeds its solubility in the aqueous medium. The concentration of DMSO in the final dilution is too low to maintain solubility. | 1. Lower the final concentration of the agonist in the assay. 2. Ensure the stock solution in DMSO is fully dissolved before further dilution. 3. While increasing the final DMSO concentration is an option, it should be done with caution, and the effect of the higher DMSO concentration on the cells should be validated (typically not exceeding 0.5%). |
| High variability in in vivo efficacy data. | Inconsistent dosing due to poor suspension of the agonist in the vehicle. The compound may be unstable in the chosen vehicle. | 1. Ensure the dosing formulation is a homogenous suspension before each administration by vortexing or stirring. 2. Evaluate the physical and chemical stability of the agonist in the vehicle over the intended period of use. 3. Consider using a different vehicle system, such as Captisol®, which forms an inclusion complex and may offer better solubility and stability. |
| Adverse effects observed in the vehicle control group in vivo. | The concentration of the vehicle components (e.g., Tween-80) may be too high, causing toxicity. The vehicle itself may have unexpected pharmacological effects. | 1. Reduce the concentration of the surfactant or other excipients in the vehicle if possible, while still maintaining adequate suspension of the agonist. 2. Conduct a thorough literature search on the tolerability of the chosen vehicle in the specific animal model and route of administration. 3. Run a pilot study with the vehicle alone to confirm its inertness. |
| Inconsistent results between different batches of the agonist. | The purity or solid-state form (e.g., crystallinity) of the agonist may vary between batches, affecting its solubility and bioavailability. | 1. Ensure consistent purity and physicochemical characterization (e.g., by XRPD) of each batch of the agonist. 2. Re-evaluate the solubility of each new batch in the chosen vehicle. |
Data Presentation
Table 1: Recommended Vehicle Controls for this compound
| Experimental Setting | Recommended Vehicle | Key Components | Typical Final Concentration of Solvent (in vitro) | Reference |
| In Vitro (Cell-based assays) | DMSO | Dimethyl Sulfoxide | ≤0.1% | [1][2] |
| In Vivo (Oral administration in rodents) | Methylcellulose/Tween-80 Suspension | 0.5% Methylcellulose, 0.25% Tween-80 in water | N/A | [4] |
| In Vivo (Oral administration in rodents) | Captisol® Solution | 20% Captisol® in water | N/A |
Experimental Protocols
Protocol 1: Preparation of Vehicle for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is completely dissolved by vortexing or brief sonication.
-
For the experiment, serially dilute the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Further dilute the intermediate DMSO solutions into the final assay buffer or cell culture medium to achieve the desired final concentrations of the agonist. The final DMSO concentration should not exceed 0.1%.
-
The vehicle control will be the assay buffer or cell culture medium containing the same final concentration of DMSO as the highest concentration of the agonist tested.
Protocol 2: Preparation of 0.5% Methylcellulose / 0.25% Tween-80 Vehicle for In Vivo Oral Dosing
-
Slowly add 0.5 g of methylcellulose to 50 mL of hot water (60-80°C) while stirring vigorously to ensure proper dispersion.
-
Once dispersed, add 50 mL of cold water to the mixture and continue stirring until the methylcellulose is fully dissolved and the solution has cooled to room temperature. This will result in a 0.5% methylcellulose solution.
-
To this solution, add 0.25 mL of Tween-80 and mix thoroughly to create the final vehicle.
-
For dosing, weigh the required amount of this compound and add it to a sufficient volume of the prepared vehicle to achieve the desired final concentration.
-
Homogenize the mixture using a suitable method (e.g., sonication or high-speed vortexing) to create a uniform suspension.
-
The vehicle control will be the 0.5% methylcellulose / 0.25% Tween-80 solution without the this compound.
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for vehicle selection for this compound.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Captisol [captisol.com]
Improving signal-to-noise ratio in GPR40 agonist 5 calcium assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their GPR40 agonist 5 calcium assays and improve the signal-to-noise ratio.
GPR40 Signaling Pathway
Activation of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), by agonist binding initiates a signaling cascade that results in an increase in intracellular calcium levels.[1][2][3][4] This pathway is primarily mediated through the Gαq subunit of the G protein.[4][5] Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[2][3]
Caption: GPR40 Signaling Pathway leading to Calcium Release.
Troubleshooting Guide
This guide addresses common issues encountered during GPR40 agonist calcium assays, providing potential causes and solutions to improve your signal-to-noise ratio.
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Response | Cell Health and Viability: Cells are unhealthy, stressed, or overgrown. | Ensure cells are healthy and in the logarithmic growth phase before plating. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[6][7] |
| Suboptimal Dye Loading: Inefficient loading of the calcium indicator dye. | Optimize dye loading time (typically 30-60 minutes at 37°C) and concentration.[8][9][10] Ensure complete removal of dye-containing medium if using a wash-based assay. | |
| Low GPR40 Expression: The cell line used has low or inconsistent expression of the GPR40 receptor. | Use a validated cell line with stable and high expression of GPR40.[1] Consider transient transfection to boost expression if necessary. | |
| Agonist Issues: The agonist is inactive, at an incorrect concentration, or has poor solubility. | Verify the identity and activity of your agonist. Prepare fresh dilutions and ensure it is fully dissolved in the assay buffer. Run a dose-response curve to determine the optimal concentration. | |
| Receptor Desensitization: Prolonged exposure to low levels of agonist in the media can desensitize the receptors. | Use serum-free media for a period before and during the assay, as serum can contain fatty acids that activate GPR40.[11] | |
| High Background Signal | Extracellular Dye: Residual extracellular dye that was not removed after loading (in wash-based assays). | Ensure thorough but gentle washing steps after dye loading to remove all extracellular dye.[9] |
| "No-Wash" Dye Issues: Some "no-wash" kits may still exhibit high background. | Consider using a no-wash kit that includes a quencher for extracellular dye to minimize background fluorescence.[12][13][14] | |
| Autofluorescence: The test compounds themselves are fluorescent. | Screen compounds for autofluorescence at the assay wavelengths before performing the full experiment. Use red-shifted dyes to minimize interference from common fluorescent compounds.[15][16] | |
| Cellular Autofluorescence: Stressed or dying cells can exhibit increased autofluorescence. | Maintain optimal cell culture conditions to ensure cell health. | |
| High Well-to-Well Variability | Inconsistent Cell Plating: Uneven cell distribution across the plate. | Ensure a homogenous cell suspension before plating and use a consistent plating technique. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Inconsistent Dye Loading: Variable dye loading between wells. | Ensure consistent timing and temperature during the dye loading and washing steps for all wells. | |
| Pipetting Errors: Inaccurate or inconsistent liquid handling. | Use calibrated pipettes and proper pipetting techniques. For automated systems like FLIPR, ensure the dispensing height and speed are optimized to avoid disturbing the cell monolayer.[10] | |
| False Positives/Negatives | Compound Interference: Compounds may interact with the dye or the detection system. | Run control experiments with compounds in the absence of cells to check for direct effects on fluorescence. Employ orthogonal assays to confirm hits.[12] |
| Cytotoxicity: The test compound is toxic to the cells, leading to non-specific calcium influx. | Assess compound cytotoxicity in parallel using a cell viability assay. |
Frequently Asked Questions (FAQs)
Q1: What are the most common cell lines used for GPR40 calcium assays?
A1: Commonly used cell lines include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing GPR40.[14][17] Pancreatic beta-cell lines such as INS-1E and MIN6, which endogenously express GPR40, are also utilized.[18][19]
Q2: What are appropriate positive and negative controls for a GPR40 calcium assay?
A2:
-
Positive Control (Agonist): A known GPR40 agonist, such as GW9508 or a specific fatty acid like linoleic acid, should be used to confirm that the cells are responsive.[20][21] A dose-response curve of the positive control should be generated to assess assay performance.
-
Negative Control (Vehicle): The vehicle used to dissolve the test compounds (e.g., DMSO) should be added to control wells to account for any effects of the solvent on the cells.
-
Negative Control (Untransfected Cells): If using a recombinant cell line, the parental cell line lacking GPR40 expression can be used to demonstrate that the observed calcium response is specific to GPR40 activation.
Q3: How can I minimize the effects of serum in my GPR40 assay?
A3: Serum contains fatty acids which are endogenous ligands for GPR40 and can cause receptor desensitization or high background. It is recommended to switch to a serum-free assay buffer for a few hours before and during the experiment.
Q4: My test compound is fluorescent. How can I mitigate its interference with the assay?
A4: First, quantify the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your calcium indicator dye. If there is significant overlap, consider using a calcium indicator dye that is spectrally distinct from your compound (e.g., a red-shifted dye).[15][16] Alternatively, a luminescent-based calcium assay, such as one using aequorin, can be employed as it is less susceptible to interference from fluorescent compounds.[12]
Q5: What is the optimal cell density for a GPR40 calcium assay?
A5: The optimal cell density will vary depending on the cell line and plate format (e.g., 96-well vs. 384-well). It is crucial to perform a cell titration experiment to determine the density that results in a confluent monolayer on the day of the assay and provides the best signal-to-noise ratio.[6] Over-confluent or under-confluent cells can lead to suboptimal results.
Experimental Protocols
General Workflow for a Fluorescent Calcium Flux Assay
References
- 1. criver.com [criver.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 is Necessary but not Sufficient for Fatty-Acid Stimulation of Insulin Secretion in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 8. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. mdpi.com [mdpi.com]
Enhancing the reproducibility of experiments involving GPR40 agonist 5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving GPR40 Agonist 5, also identified as (S)-3-(4-((3-((isopropyl(thiophen-3-ylmethyl)amino) methyl) benzyl)oxy)phenyl)hex-4-ynoic acid calcium salt. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2]. Its primary mechanism of action involves binding to and activating GPR40, which is predominantly expressed on pancreatic β-cells[1][3][4]. This activation, in a glucose-dependent manner, stimulates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and an increase in intracellular calcium levels. This cascade ultimately enhances glucose-stimulated insulin secretion (GSIS)[4][5]. Some GPR40 agonists may also engage the Gs signaling pathway, leading to the secretion of incretins like GLP-1 from enteroendocrine cells in the gut[5].
Q2: What are the key in vitro and in vivo effects of this compound?
A2: In vitro, this compound is a potent activator of the GPR40 receptor[1]. In vivo, it has been shown to lower blood glucose levels and improve glucose tolerance in animal models of type 2 diabetes[1]. The glucose-lowering effect is primarily attributed to the enhancement of insulin secretion in the presence of elevated glucose[1][5].
Q3: What are the potential off-target effects to consider when using GPR40 agonists?
A3: While this compound is designed to be selective, it is crucial to consider potential off-target effects common to this class of compounds. Some GPR40 agonists have shown activity at peroxisome proliferator-activated receptors (PPARs), particularly PPARγ[6]. It is advisable to perform counter-screening assays to assess the selectivity of this compound against relevant off-targets, especially if unexpected phenotypic effects are observed.
Q4: Are there known species differences in the activity of GPR40 agonists?
A4: Yes, species-specific differences in potency and efficacy are a known characteristic of some GPR40 agonists. It is essential to validate the activity of this compound in the specific human, mouse, or rat cell lines or animal models being used in your experiments[6].
Q5: What are the stability and storage recommendations for this compound?
A5: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. It is recommended to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage guidelines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no response in in vitro assays (e.g., calcium mobilization, insulin secretion) | Compound Solubility Issues: this compound may have precipitated out of the assay medium. | - Prepare fresh stock solutions in a high-quality, anhydrous solvent (e.g., DMSO).- Visually inspect for any precipitation after dilution into aqueous assay buffers.- Consider the use of a mild surfactant or a different formulation, ensuring it does not interfere with the assay. |
| Cell Health and Passage Number: Cells may be unhealthy, or high passage numbers could lead to altered receptor expression or signaling. | - Use cells within a validated passage number range.- Regularly check cell viability and morphology.- Ensure optimal cell culture conditions. | |
| Assay Conditions: Incorrect glucose concentration, incubation time, or assay buffer composition can affect results. | - For GSIS assays, ensure appropriate low and high glucose concentrations are used to observe a glucose-dependent effect.- Optimize incubation times with the agonist based on preliminary time-course experiments.- Verify the composition and pH of all assay buffers. | |
| High background signal in in vitro assays | Agonist-Independent Receptor Activation: High serum concentrations in the assay medium can contain fatty acids that activate GPR40. | - Reduce the serum concentration in the assay medium or use a serum-free medium for the experiment.- Wash cells thoroughly with a serum-free buffer before adding the agonist. |
| Cell Stress: Over-confluent or stressed cells can exhibit higher basal signaling. | - Plate cells at an optimal density to avoid over-confluence.- Handle cells gently during plating and media changes. | |
| Variability in in vivo studies (e.g., oral glucose tolerance test) | Compound Formulation and Administration: Improper formulation can lead to poor bioavailability and inconsistent exposure. | - Ensure a homogenous and stable formulation of this compound for oral gavage. Common vehicles include 0.5% methylcellulose or 10% Tween 80 in water.- Verify the accuracy and consistency of the dosing volume for each animal. |
| Animal Health and Acclimatization: Stress or underlying health issues in the animals can impact metabolic parameters. | - Allow for an adequate acclimatization period for the animals before the study.- Monitor animal health throughout the experiment and exclude any outliers with clear signs of distress. | |
| Unexpected or adverse effects in vivo | Off-Target Effects: The observed phenotype may be due to the modulation of other receptors or pathways. | - Conduct a thorough literature search for known off-target activities of similar compounds.- If possible, perform in vitro profiling against a panel of relevant receptors and enzymes. |
| Compound-Specific Toxicity: Some GPR40 agonists have been associated with liver toxicity. | - Monitor relevant biomarkers of liver function (e.g., ALT, AST) in longer-term studies.- Perform histological analysis of key metabolic tissues. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| EC50 (hGPR40) | 47 nM | Not specified | [2] |
| EC50 (in vitro assays) | 10.5 nM and 11.6 nM | Not specified | [1] |
| EC50 (Insulin Secretion - RINm cells) | 20 µM | Dose-dependent insulin secretion | [1] |
| ED50 (in vivo - nSTZ Wistar rats) | 0.8 mg/kg | Oral Glucose Tolerance Test | [1] |
| ED90 (in vivo - nSTZ Wistar rats) | 3.1 mg/kg | Oral Glucose Tolerance Test | [1] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR40 in appropriate growth medium.
-
Cell Plating: Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add the this compound dilutions to the wells and monitor the change in fluorescence over time.
-
-
Data Analysis: Calculate the increase in fluorescence over baseline and plot the concentration-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Use a relevant rodent model of type 2 diabetes (e.g., diet-induced obese mice or nSTZ rats) and age-matched controls.
-
Acclimatization and Fasting: Acclimatize the animals to handling and fasting conditions. Fast the animals for 6-8 hours prior to the experiment, with free access to water.
-
Compound Formulation and Administration: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose and 1% Tween-80 in water). Administer the compound or vehicle via oral gavage at a defined time point (e.g., 30-60 minutes) before the glucose challenge.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure blood glucose levels (t= -30 or -60 min).
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage at t=0 min.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR40 signaling pathway initiated by Agonist 5.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.org]
- 3. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
GPR40 agonist 5 degradation pathways and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR40 Agonist 5. The information below addresses common issues related to compound stability and degradation that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is losing activity in my aqueous buffer during cell-based assays. What could be the cause?
A1: Loss of activity in aqueous solutions is often due to chemical degradation. The most common pathways for small molecule drugs like GPR40 agonists are hydrolysis and oxidation.[1][2][3] If your agonist possesses ester or amide functional groups, it may be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions (pH-dependent).[1][2] Oxidation, another common pathway, can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[1][2]
Troubleshooting Steps:
-
pH Monitoring: Check the pH of your buffer. Extreme pH values can accelerate hydrolysis. Aim for a pH range where the compound is most stable, typically determined through a stability study (see Protocol 1).
-
Buffer Selection: Certain buffer components can catalyze degradation. Consider using alternative buffer systems.
-
Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid long-term storage of aqueous solutions.[2]
-
Degas Buffers: To minimize oxidation, degas your aqueous buffers before adding the agonist.[4]
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[2][3]
Q2: I'm observing high variability in my in vivo experiments. Could metabolic instability of this compound be a factor?
A2: Yes, metabolic degradation is a significant factor in the in vivo setting. GPR40 agonists are known to be metabolized in the liver.[5] Key metabolic pathways identified for this class of compounds include:
-
Phase I Metabolism (Oxidation): Often mediated by Cytochrome P450 (CYP) enzymes. This can involve oxidation at various sites on the molecule, O-dealkylation, and N-dealkylation.[5]
-
Phase II Metabolism (Conjugation): This typically follows Phase I and involves the addition of polar molecules to increase water solubility for excretion. A common pathway is glucuronidation, where a glucuronic acid moiety is attached to the agonist, potentially forming an acylglucuronide metabolite.[5][6]
High variability could stem from differences in metabolic rates between individual animals. Some GPR40 agonists have been designed as "soft drugs" with ester groups that are intentionally designed for rapid metabolism to limit systemic exposure.[7]
Troubleshooting Steps:
-
In Vitro Metabolism Assay: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of your agonist (see Protocol 2).[5] This will provide data on how quickly the compound is metabolized.
-
Pharmacokinetic Studies: Conduct pharmacokinetic (PK) studies to determine the half-life, clearance, and exposure of this compound in your animal model.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper storage is critical to prevent degradation and ensure reproducible results.
Recommendations:
-
Solvent: Use a dry, aprotic solvent like DMSO or ethanol for stock solutions.
-
Concentration: Prepare a high-concentration stock to minimize the volume added to your experimental system, reducing potential solvent effects.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Data Presentation: Stability of this compound
The following tables present illustrative data on the stability of a hypothetical this compound under various conditions.
Table 1: Chemical Stability in Aqueous Buffers
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | % Remaining Parent Compound |
| Phosphate Buffer | 5.0 | 37 | 24 | 85.2% |
| Phosphate Buffer | 7.4 | 37 | 24 | 95.8% |
| Carbonate Buffer | 9.0 | 37 | 24 | 72.1% |
| Phosphate Buffer | 7.4 | 4 | 24 | 99.5% |
Table 2: In Vitro Metabolic Stability in Liver Microsomes
| Species | Incubation Time (minutes) | % Remaining Parent Compound | Calculated Half-Life (t½, min) |
| Human | 0 | 100% | 25.1 |
| 15 | 69.8% | ||
| 30 | 45.2% | ||
| 60 | 18.5% | ||
| Rat | 0 | 100% | 12.7 |
| 15 | 48.1% | ||
| 30 | 20.3% | ||
| 60 | 5.9% |
Diagrams
Signaling & Degradation Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Assessing Chemical Stability in Aqueous Buffers
Objective: To determine the rate of degradation of this compound in different aqueous buffers and at various pH levels.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate buffer (pH 5.0, 7.4)
-
Carbonate buffer (pH 9.0)
-
Incubator or water bath (37°C)
-
HPLC or LC-MS system
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Spike the stock solution into each aqueous buffer (pH 5.0, 7.4, and 9.0) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solubility issues.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of each working solution to an autosampler vial and analyze by LC-MS to determine the initial concentration. This serves as the 100% reference.
-
Incubation: Incubate the remaining working solutions in a sealed container at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each solution, transfer to autosampler vials, and immediately analyze by LC-MS or store at -80°C until analysis.
-
Analysis: Quantify the peak area of the parent this compound at each time point.
-
Calculation: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To evaluate the metabolic stability of this compound by measuring its rate of depletion when incubated with liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation)
-
Incubator or water bath (37°C)
-
LC-MS system
Methodology:
-
Prepare Solutions:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Pre-incubation: In a microcentrifuge tube, combine the this compound working solution and the liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard. This will stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS to quantify the remaining concentration of this compound.
-
Calculation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Drug degradation | PPTX [slideshare.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of GPR40 Agonists: Compound 5 vs. TAK-875
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two G-protein coupled receptor 40 (GPR40) agonists: the sulfoxide analog of TAK-875, referred to as GPR40 agonist 5, and the well-characterized compound TAK-875 (fasiglifam). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS). While TAK-875 showed robust glucose-lowering effects in clinical trials, its development was halted due to concerns about liver toxicity. This has spurred research into next-generation GPR40 agonists with improved safety and efficacy profiles, such as this compound.
In Vivo Efficacy Comparison
A key preclinical study directly compared the in vivo glucose-lowering effects of this compound and TAK-875 in a rat model. The findings from this research indicate that this compound exhibits a more potent glucose-lowering effect in vivo than TAK-875. This enhanced efficacy is attributed, in part, to the superior pharmacokinetic properties of its main component.
Quantitative Data Summary
Due to limitations in accessing the full dataset from the primary publication, a detailed quantitative comparison of blood glucose levels at specific time points and the area under the curve (AUC) for glucose is not available at this time. The data presented in the study's abstract, however, qualitatively supports the superior efficacy of this compound.
Table 1: Summary of In Vivo Efficacy in Rats
| Compound | Relative Glucose-Lowering Effect | Attributed Rationale |
| This compound | Stronger than TAK-875 | Superior pharmacokinetic properties |
| TAK-875 | Baseline | - |
GPR40 Signaling Pathway
GPR40 agonists exert their effects by activating the GPR40 receptor, which is predominantly expressed on pancreatic β-cells. The primary signaling cascade involves the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and the resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, potentiates the exocytosis of insulin-containing granules in a glucose-dependent manner.
Some GPR40 agonists have also been shown to couple to the Gαs protein subunit, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and the subsequent stimulation of incretin hormone secretion (e.g., GLP-1) from enteroendocrine cells. This dual signaling potential may contribute to more robust glycemic control.
Experimental Protocols
The following section outlines a generalized experimental protocol for an oral glucose tolerance test (OGTT) in rats, based on standard methodologies in the field. The specific details of the study comparing this compound and TAK-875 may vary.
Oral Glucose Tolerance Test (OGTT) in Wistar Rats
1. Animal Model:
-
Species: Male Wistar rats.
-
Weight: Approximately 200-250 g.
-
Acclimation: Animals are acclimated for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Experimental Groups:
-
Vehicle control group.
-
TAK-875 treatment group.
-
This compound treatment group.
-
(Typically n=6-8 animals per group).
3. Procedure:
-
Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t= -30 min) is collected from the tail vein to measure fasting blood glucose.
-
Compound Administration: The test compounds (this compound, TAK-875) or vehicle are administered orally (p.o.) via gavage at a predetermined dose.
-
Blood Sample Pre-Glucose: A blood sample is taken at t=0 min, just prior to the glucose challenge.
-
Glucose Challenge: A solution of D-glucose (e.g., 2 g/kg body weight) is administered orally.
-
Post-Glucose Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration, for example, at 30, 60, 90, and 120 minutes.
-
Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.
4. Data Analysis:
-
Blood glucose levels at each time point are plotted to generate glucose excursion curves.
-
The area under the curve (AUC) for glucose from t=0 to t=120 min is calculated to provide a quantitative measure of glucose tolerance.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups to the vehicle control.
Conclusion
The available evidence suggests that this compound, a sulfoxide analog of TAK-875, is a more potent glucose-lowering agent in vivo compared to its parent compound. This is likely due to an improved pharmacokinetic profile. While the development of TAK-875 was discontinued, the promising preclinical data for this compound underscores the potential for developing safer and more effective second-generation GPR40 agonists for the treatment of type 2 diabetes. Further research, including detailed dose-response studies and long-term safety assessments, is warranted to fully characterize the therapeutic potential of this novel compound.
Validating GPR40 Agonist 5 Activity: A Comparative Guide Using GPR40 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of GPR40 agonist activity, with a focus on the essential role of GPR40 knockout (KO) mice in confirming on-target effects. While specific in-vivo data for "GPR40 agonist 5" (also known as compound I-14) in GPR40 KO mice is not publicly available, this guide will compare the validation methodologies and publicly available data for other well-characterized GPR40 agonists, providing a framework for evaluating the activity of novel compounds like agonist 5. The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key regulator of glucose-stimulated insulin secretion (GSIS) and incretin hormone release, making it a prime target for type 2 diabetes therapeutics.
GPR40 Signaling Pathways
Activation of GPR40 by agonists initiates a cascade of intracellular events primarily through the Gαq pathway, leading to increased intracellular calcium and potentiation of insulin secretion. Some agonists may also engage the Gαs pathway, further stimulating incretin release. The validation of a true GPR40 agonist relies on demonstrating that its effects are absent in animals lacking the GPR40 receptor.
Figure 1: GPR40 Signaling Pathways
Experimental Validation Workflow
The definitive validation of a GPR40 agonist's on-target activity involves a direct comparison of its effects in wild-type (WT) mice and GPR40 knockout (KO) mice. The expected outcome is a pharmacological effect in WT mice that is significantly attenuated or completely absent in GPR40 KO mice.
Figure 2: Experimental Workflow for GPR40 Agonist Validation
Comparative In-Vivo Efficacy of GPR40 Agonists
The following tables summarize the in-vivo effects of various GPR40 agonists in oral glucose tolerance tests (OGTT) and their impact on insulin and incretin secretion in both wild-type and GPR40 knockout mice. While direct comparative data for "this compound" is unavailable, the data for other agonists robustly demonstrates the utility of the GPR40 KO model.
Table 1: Effect of GPR40 Agonists on Oral Glucose Tolerance Test (OGTT) in Wild-Type vs. GPR40 KO Mice
| Agonist | Dose | Mouse Strain | Effect on Glucose Excursion in Wild-Type Mice | Effect on Glucose Excursion in GPR40 KO Mice |
| TAK-875 | 3 - 30 mg/kg | ZDF rats, SD rats | Significant improvement in glucose tolerance[1]. | Not explicitly stated for OGTT, but insulinotropic effects are abolished in GPR40 KO mice, implying no effect on glucose tolerance[2]. |
| AM-1638 | 60 mg/kg | C57BL/6 | Significant dose-dependent decrease in glucose excursion. | No significant change in blood glucose levels. |
| CPL207280 | 10 mg/kg | C57BL/6 | Improved glucose tolerance. | Data not available. |
| GW9508 | Not specified | C57BL/6 | Significantly improved metabolic parameters including fasting glucose. | Data not available in a direct OGTT comparison. |
| "Compound 1" | 5 mg/kg | C57BL/6 | Significant decrease in glucose excursion. | No change in blood glucose levels. |
Table 2: Effect of GPR40 Agonists on Insulin and Incretin Secretion in Wild-Type vs. GPR40 KO Mice
| Agonist | Effect on Insulin Secretion in Wild-Type Mice | Effect on Insulin Secretion in GPR40 KO Mice | Effect on Incretin (GLP-1/GIP) Secretion in Wild-Type Mice | Effect on Incretin (GLP-1/GIP) Secretion in GPR40 KO Mice |
| TAK-875 | Potentiates glucose-stimulated insulin secretion[2]. | Augmentation of GSIS is completely abolished[2]. | Increases plasma GLP-1. | Data not available. |
| AM-1638 | Increases plasma insulin levels. | No significant effect. | Significantly increases plasma GLP-1 and GIP. | Stimulatory effects on GLP-1 and GIP are abolished. |
| CPL207280 | Stimulated 2.5-times greater insulin secretion compared to fasiglifam[3]. | Data not available. | Data not available. | Data not available. |
| GW9508 | Enhances glucose-stimulated insulin secretion. | Data not available. | Data not available. | Data not available. |
| "Compound 1" | Dose-dependent increases in insulin secretion. | Insulin secretion is not observed. | Data not available. | Data not available. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a standard method to assess how quickly an animal can clear a glucose load from its blood.
-
Animal Preparation: Mice (both wild-type and GPR40 KO) are fasted overnight (typically 16-18 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
Agonist Administration: The GPR40 agonist or vehicle is administered orally (p.o.) via gavage at the desired dose.
-
Glucose Challenge: After a set time post-agonist administration (e.g., 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify the glucose excursion. A lower AUC indicates improved glucose tolerance.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
This ex-vivo assay directly measures the effect of a compound on insulin secretion from pancreatic islets in response to glucose.
-
Islet Isolation: Pancreatic islets are isolated from both wild-type and GPR40 KO mice by collagenase digestion of the pancreas followed by purification.
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: Islets are then incubated in a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the GPR40 agonist at various concentrations.
-
Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected.
-
Insulin Measurement: The insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion in response to the agonist is compared between islets from wild-type and GPR40 KO mice.
Conclusion
References
Assessing the Cross-Reactivity of GPR40 Agonist 5 on GPR120: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of GPR40 agonist 5 on the closely related G-protein coupled receptor (GPCR), GPR120. Both GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) are activated by medium and long-chain free fatty acids, playing crucial roles in metabolic regulation.[1] Consequently, determining the selectivity of GPR40 agonists is a critical step in drug development to minimize off-target effects.
While "this compound" is identified as a potent GPR40 agonist with an EC50 of 47 nM, publicly available data on its specific activity at GPR120 is limited.[2][3][4][5] This guide, therefore, outlines the necessary experimental protocols and data presentation formats to perform such an assessment. For comparative purposes, data for the well-characterized selective GPR40 agonist, LY2881835, is included.
GPR40 and GPR120 Signaling Pathways
Both GPR40 and GPR120 predominantly couple to the Gαq/11 subfamily of G proteins.[6] Upon agonist binding, this initiates a signaling cascade resulting in an increase in intracellular calcium levels. The key steps are the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Experimental Workflow for Assessing Cross-Reactivity
A typical workflow to assess the cross-reactivity of a GPR40 agonist on GPR120 involves expressing each receptor in a host cell line that does not endogenously express them. The potency and efficacy of the agonist are then measured for each receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used as they have low endogenous expression of GPCRs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are transiently transfected with expression plasmids encoding for human GPR40 or human GPR120 using a suitable transfection reagent (e.g., Lipofectamine 2000). A mock transfection (empty vector) should be performed as a negative control. Assays are typically performed 24-48 hours post-transfection.
Calcium Flux Assay (FLIPR)
This is a high-throughput assay to measure changes in intracellular calcium concentration upon GPCR activation.
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of serial dilutions of the test compound (this compound).
-
Data Acquisition: Fluorescence intensity is monitored in real-time, typically for 2-3 minutes after compound addition.
-
Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gαq signaling by quantifying the accumulation of a downstream metabolite of IP3.
-
Cell Stimulation: Transfected cells are incubated with various concentrations of the agonist in the presence of LiCl (which inhibits the degradation of IP1).
-
Cell Lysis: After the incubation period, cells are lysed.
-
IP1 Detection: The concentration of IP1 in the cell lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Analysis: The HTRF signal is inversely proportional to the amount of IP1. A standard curve is used to calculate the IP1 concentration, which is then plotted against the agonist concentration to determine the EC50.
Data Presentation: Comparative Agonist Activity
The following table summarizes the expected data format for comparing the activity of this compound and a known selective GPR40 agonist on both GPR40 and GPR120.
| Compound | Target | Assay Type | Agonist Activity (EC50, nM) | Efficacy (% of control) | Selectivity (GPR120/GPR40) |
| This compound | GPR40 | Calcium Flux | 47[2][3][4][5] | Data not available | Data not available |
| GPR120 | Calcium Flux | Data not available | Data not available | ||
| LY2881835 | GPR40 | Calcium Flux | 164 | 62% (partial agonist) | >60-fold |
| GPR120 | Calcium Flux | >10,000 | No significant activity |
Note: Data for LY2881835 is sourced from a study where it was shown to be selective against GPR120.[6] The lack of significant activity at GPR120 indicates high selectivity for GPR40. The selectivity is calculated as the ratio of EC50 at the off-target receptor (GPR120) to the EC50 at the target receptor (GPR40).
Conclusion
To comprehensively assess the cross-reactivity of this compound, it is imperative to perform functional assays on cells expressing GPR120. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for such an evaluation. A high selectivity ratio (EC50 at GPR120 >> EC50 at GPR40) is a desirable characteristic for a selective GPR40 agonist, indicating a lower potential for off-target effects mediated by GPR120 activation. The provided data for the selective GPR40 agonist LY2881835 serves as a benchmark for what would be expected from a highly selective compound.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. GPR40 | Biologically Active Compounds - chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacology of Full versus Partial GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Synthetic agonists targeting GPR40 have been broadly classified into two categories: partial agonists and full agonists (often referred to as Ago-Positive Allosteric Modulators or AgoPAMs). While "GPR40 agonist 5" (also known as compound I-14) has been identified as a potent GPR40 agonist with an EC50 of 47 nM, detailed publicly available pharmacological data for this specific compound is limited.[1] Therefore, this guide will provide a comprehensive comparison of the pharmacology of a well-characterized full agonist, AM-1638, and the extensively studied partial agonist, TAK-875, to illustrate the key differences between these two classes of GPR40 modulators.
Executive Summary
Full GPR40 agonists and partial agonists exhibit distinct pharmacological profiles stemming from their different binding sites and subsequent signaling cascades. Partial agonists primarily enhance insulin secretion through Gαq signaling in pancreatic β-cells. In contrast, full agonists, or AgoPAMs, engage a separate allosteric binding site, leading to the recruitment of both Gαq and Gαs proteins. This dual signaling not only potentiates insulin secretion but also stimulates the release of key incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells.[2][3][4] This broader mechanism of action suggests that full agonists may offer superior glycemic control and potential for weight management benefits compared to partial agonists.
Comparative Pharmacology
The key pharmacological distinctions between GPR40 full agonists (represented by AM-1638) and partial agonists (represented by TAK-875) are summarized below.
Table 1: In Vitro Pharmacology Comparison
| Parameter | GPR40 Full Agonist (AM-1638) | GPR40 Partial Agonist (TAK-875) | Reference |
| Binding Site | Allosteric site (AgoPAM site) | Orthosteric/Allosteric site | [3] |
| Signaling Pathway | Dual Gαq and Gαs coupling | Primarily Gαq coupling | [4] |
| Intracellular Calcium Mobilization (EC50) | Potent agonist | Potent agonist | [5] |
| cAMP Accumulation | Stimulates cAMP production | No significant cAMP production | [4] |
| Inositol Phosphate (IP) Accumulation | Robust stimulation | Moderate stimulation | [4] |
| Glucose-Stimulated Insulin Secretion (GSIS) in vitro | Strong potentiation | Potentiation | [5] |
| GLP-1 Secretion in vitro | Significant stimulation | Minimal to no stimulation | [6] |
| GIP Secretion in vitro | Significant stimulation | Minimal to no stimulation | [6] |
Table 2: In Vivo Pharmacology Comparison (Rodent Models)
| Parameter | GPR40 Full Agonist (AM-1638) | GPR40 Partial Agonist (TAK-875) | Reference |
| Plasma GLP-1 Levels | Significantly increased | Minor or no significant increase | [7] |
| Plasma GIP Levels | Significantly increased | Minor or no significant increase | [6] |
| Glucose Lowering Efficacy | Superior glucose control | Effective glucose lowering | [2] |
| Body Weight | Potential for weight loss | Generally weight-neutral | [2] |
| Food Intake | May reduce food intake | No significant effect on food intake |
Signaling Pathways
The differential engagement of downstream signaling pathways is a cornerstone of the distinct pharmacological effects of full and partial GPR40 agonists.
Caption: Signaling pathways of GPR40 full and partial agonists.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Intracellular Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following GPR40 activation using a Fluorescence Imaging Plate Reader (FLIPR).
References
- 1. GPR40 | Biologically Active Compounds - chemsrc [chemsrc.com]
- 2. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Replication of Published Findings for GPR40 Agonist 5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for the G protein-coupled receptor 40 (GPR40) agonist, compound 5, with other key GPR40 agonists. The data presented is based on available scientific literature and aims to facilitate the independent assessment and replication of these findings.
Introduction to GPR40 and its Agonists
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2][3] Highly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a glucose-dependent amplification of insulin secretion.[1][2][3] This glucose-dependent mechanism of action makes GPR40 agonists an attractive class of drugs, as they are expected to have a lower risk of hypoglycemia compared to other insulin secretagogues.[4] Several synthetic GPR40 agonists have been developed and investigated for their potential to treat type 2 diabetes, including compound 5, TAK-875, AMG 837, and LY2922470.[2][4][5]
GPR40 Agonist Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS). The primary pathway involves the coupling of GPR40 to the Gαq subunit of the G protein complex.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), enhance the exocytosis of insulin-containing granules from the pancreatic β-cell.[6]
Caption: GPR40 Agonist Signaling Pathway in Pancreatic β-Cells.
Comparative In Vitro Activity of GPR40 Agonists
The following table summarizes the reported in vitro potencies of GPR40 agonist 5 and other notable agonists in key functional assays. The data is compiled from various publications to provide a basis for comparison.
| Compound | Assay Type | Species | Cell Line | Potency (EC50) | Reference |
| Compound 5 | Calcium Flux | --- | --- | 10.5 nM | [5] |
| Compound 5 | IP-1 Accumulation | --- | --- | 11.6 nM | [5] |
| Compound 5 | Insulin Secretion | Rat | RINm | 20 µM | [5] |
| TAK-875 | IP Production | Human | CHO-hGPR40 | 72 nM | [7] |
| TAK-875 | Insulin Secretion | Rat | INS-1 833/15 | --- | [7] |
| LY2922470 | β-Arrestin | Human | HEK293 | 38 nM (agonist 5 used as reference) | [1] |
| AM-1638 | GLP-1 Secretion | Rat | Intestinal Cells | --- | [8] |
| AM-5262 | GLP-1 Secretion | Rat | Intestinal Cells | 2-5 fold more potent than AM-1638 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the independent replication of published findings. Below are generalized protocols for key experiments used to characterize GPR40 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Caption: Generalized Workflow for a Calcium Flux Assay.
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing the human GPR40 receptor (e.g., CHO-hGPR40, HEK293-hGPR40) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescent imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, the GPR40 agonist is added at various concentrations.
-
Data Acquisition: Fluorescence intensity is measured kinetically, typically for several minutes, to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is used to determine the agonist response. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.
Detailed Steps:
-
Islet Isolation or Cell Culture: Pancreatic islets are isolated from rodents, or an insulin-secreting cell line (e.g., INS-1, MIN6, RINm) is cultured.
-
Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the GPR40 agonist at various concentrations.
-
Sample Collection: After a defined incubation period (e.g., 1-2 hours), the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the total insulin content of the cells/islets. The potentiation of GSIS by the agonist is then determined.
β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GPR40 receptor, a key step in receptor desensitization and an alternative signaling pathway.
Detailed Steps:
-
Cell Line: A cell line co-expressing GPR40 and a β-arrestin fusion protein (e.g., β-arrestin-GFP) is used.
-
Agonist Stimulation: Cells are treated with the GPR40 agonist.
-
Detection: The recruitment of β-arrestin to the receptor at the cell membrane is detected. This can be visualized by microscopy if using a fluorescently tagged β-arrestin or quantified using various technologies such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
Data Analysis: Concentration-response curves are generated, and EC50 values are calculated to determine the potency of the agonist in recruiting β-arrestin.
Conclusion
The available data indicates that this compound is a potent activator of the receptor, as demonstrated by its low nanomolar EC50 values in calcium flux and IP-1 accumulation assays.[5] Its activity is comparable to other well-characterized GPR40 agonists such as TAK-875 and LY2922470. For independent replication of these findings, adherence to detailed and standardized experimental protocols, such as those outlined above, is critical. While direct independent replication studies for compound 5 were not identified in the public domain, the consistency of its reported activity with the known pharmacology of other GPR40 agonists provides a strong foundation for further investigation. Researchers are encouraged to use the provided methodologies as a guide for their own studies to verify and expand upon these findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Liver Safety Profile of a Novel GPR40 Agonist Relative to Fasiglifam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of agonists for the G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes, has been hampered by liver safety concerns. The clinical development of fasiglifam (TAK-875), a potent GPR40 agonist, was terminated in Phase III trials due to drug-induced liver injury (DILI). This guide provides a comparative evaluation of the liver safety profile of a representative next-generation GPR40 agonist, designated here as GPR40 agonist 5 (using CPL207280 as a key example), relative to fasiglifam. The data presented herein is compiled from published preclinical and clinical studies to inform researchers and drug development professionals on the key differentiators in hepatotoxicity risk between these compounds.
Executive Summary
Fasiglifam's clinical development was halted due to a significant increase in the incidence of elevated liver transaminases (ALT and AST) in treated patients compared to placebo.[1][2] Mechanistic studies have implicated the formation of a reactive acyl glucuronide metabolite, inhibition of bile acid transporters, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS) in fasiglifam-induced hepatotoxicity.[3][4][5] In contrast, preclinical data for this compound (exemplified by CPL207280) suggests a significantly improved liver safety profile. This is attributed to a different metabolic pathway that avoids the formation of toxic glucuronide conjugates, lower inhibition of key bile acid transporters, and a negligible effect on mitochondrial function.[6][7]
Comparative Analysis of Liver Safety Data
The following tables summarize the key quantitative data from clinical trials of fasiglifam and preclinical comparative studies of this compound (CPL207280) and fasiglifam.
Table 1: Clinical Liver Safety Data for Fasiglifam
| Parameter | Fasiglifam | Placebo | Active Comparators (glimepiride, sitagliptin) | Reference |
| Incidence of ALT or AST ≥3 x ULN | 2.1% - 2.7% | 0.5% | 0.8% | [1][2][8] |
| Incidence of ALT or AST ≥10 x ULN | 0.31% | 0.06% | - | [1] |
| Mean Change in ALT (units/L) | +4.2 | -1.3 | - | [1] |
| Mean Change in AST (units/L) | +2.4 | -1.0 | - | [1] |
| Hy's Law Cases | 1 definite, 2 near cases | 0 | - | [2][8] |
ULN: Upper Limit of Normal. Data compiled from Phase III clinical trials.
Table 2: Preclinical Comparative Hepatotoxicity Data: this compound (CPL207280) vs. Fasiglifam
| Parameter | This compound (CPL207280) | Fasiglifam (TAK-875) | Reference |
| Primary Metabolism | Oxidation | Glucuronidation (toxic) | [6][7] |
| Inhibition of Bile Acid Transporters | One order of magnitude lesser than fasiglifam | Significant | [6] |
| Effect on Hepatic Mitochondria | Negligible | Impairment | [6][7] |
| Hepatocyte Viability (100 μM) | ~80% viability | Abolished growth | [6] |
| In vivo Liver Effects (chronic dosing in rats and monkeys) | No deleterious hepatic effects | Dose-dependent elevation of ALT, bilirubin, and total bile acids | [6] |
Mechanisms of Hepatotoxicity
The differing liver safety profiles of fasiglifam and this compound can be attributed to distinct molecular and cellular mechanisms.
Fasiglifam-Induced Hepatotoxicity
The proposed mechanism of fasiglifam-induced liver injury is multi-faceted:
-
Metabolism to a Reactive Acyl Glucuronide: Fasiglifam is metabolized to a reactive acyl glucuronide metabolite which can covalently bind to cellular proteins, leading to cellular stress and immune responses.[4][5]
-
Inhibition of Bile Acid Transporters: Both fasiglifam and its glucuronide metabolite inhibit key hepatic transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs).[5] This inhibition can lead to the intracellular accumulation of toxic bile acids.
-
Mitochondrial Impairment: Studies have suggested that fasiglifam can impair mitochondrial function, a known contributor to drug-induced liver injury.
-
Generation of Reactive Oxygen Species (ROS): Fasiglifam has been shown to induce the production of ROS in hepatocytes in a GPR40-dependent manner, leading to oxidative stress and cellular damage.[3][9][10]
Improved Liver Safety Profile of this compound (CPL207280)
Preclinical evidence suggests that this compound (CPL207280) was designed to mitigate the liabilities of fasiglifam:
-
Alternative Metabolic Pathway: CPL207280 is primarily metabolized through oxidation, avoiding the formation of the toxic acyl glucuronide conjugate associated with fasiglifam.[6][7]
-
Reduced Impact on Bile Acid Homeostasis: CPL207280 exhibits significantly lower inhibition of bile acid transporters compared to fasiglifam, reducing the risk of cholestatic injury.[6]
-
Preservation of Mitochondrial Function: In preclinical models, CPL207280 has shown a negligible effect on hepatic mitochondrial function.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are generalized protocols based on the cited literature for key experiments in evaluating the liver safety of GPR40 agonists.
In Vitro Hepatotoxicity Assays
-
Cell Culture: Primary human hepatocytes or human hepatocarcinoma cell lines (e.g., HepG2) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., this compound, fasiglifam) for various time points (e.g., 24, 48 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT or ATP-based assays to determine the concentration at which the compound becomes cytotoxic (TC50).
-
Mechanism-based Assays:
-
ROS Production: Intracellular ROS levels are quantified using fluorescent probes like DCF-DA.
-
Mitochondrial Function: Mitochondrial respiration and health are assessed using techniques like the Seahorse XF Analyzer.
-
Bile Acid Transporter Inhibition: The inhibitory activity of the compounds on key transporters (e.g., BSEP, MRPs) is evaluated using in vitro transporter assays with specific substrates.
-
In Vivo Animal Toxicology Studies
-
Animal Models: Rodent (e.g., rats) and non-rodent (e.g., monkeys, dogs) species are used.
-
Dosing: Animals are administered single or repeated doses of the test compounds via a clinically relevant route (e.g., oral gavage).
-
Monitoring: Animals are monitored for clinical signs of toxicity. Blood samples are collected at various time points to measure plasma levels of liver enzymes (ALT, AST), bilirubin, and bile acids.
-
Histopathology: At the end of the study, liver tissues are collected, processed, and examined microscopically for any pathological changes.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the GPR40 signaling pathway and a comparative workflow for evaluating the liver safety of GPR40 agonists.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 10. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of GPR40 Agonist 5: A Step-by-Step Guide for Laboratory Personnel
Researchers and drug development professionals handling GPR40 agonist 5 must adhere to strict disposal procedures to ensure personnel safety and environmental compliance. While the toxicological properties of many novel compounds may not be fully elucidated, a cautious approach to disposal is paramount. The following guide provides a general framework for the proper disposal of this compound, based on standard laboratory safety protocols.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS provides critical information regarding hazards, personal protective equipment (PPE), and emergency procedures. In the absence of a specific SDS, the compound should be treated as a hazardous substance.
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid creating dust or aerosols.[1]
II. Step-by-Step Disposal Procedure
-
Initial Decontamination:
-
If the this compound is in a solution, it should not be disposed of down the drain unless explicitly permitted by local regulations and the compound's properties (e.g., non-hazardous, readily biodegradable).
-
For solid waste, such as contaminated consumables (e.g., pipette tips, weighing boats), collect them in a designated, clearly labeled hazardous waste container.
-
-
Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Use separate, leak-proof containers for:
-
Solid waste (contaminated labware, PPE)
-
Liquid waste (unused solutions, rinsing solvents)
-
Sharps (needles, scalpels)
-
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant"). This information should be obtained from the SDS.
-
The date of accumulation.
-
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of spills.
-
Keep containers tightly closed when not in use.[1]
-
-
Final Disposal:
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in accordance with all applicable regulations.
-
III. Emergency Procedures
In the event of a spill or exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Spill: Avoid breathing vapors and ensure adequate ventilation.[1] Wear appropriate PPE.[1] Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.
Data from Safety Data Sheet (SDS)
The following table summarizes the type of critical information that should be sourced from the specific SDS for this compound.
| Parameter | Information to be Found in SDS |
| Physical Properties | Appearance, Odor, Melting Point, Boiling Point, Solubility |
| Toxicological Data | Acute toxicity (oral, dermal, inhalation), Skin corrosion/irritation, Serious eye damage/eye irritation, Respiratory or skin sensitization, Germ cell mutagenicity, Carcinogenicity, Reproductive toxicity, STOT-single exposure, STOT-repeated exposure, Aspiration hazard. To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[1] |
| Exposure Controls | Permissible exposure limits (PELs), Threshold limit values (TLVs), Appropriate engineering controls, Personal protective equipment (PPE) recommendations |
| Fire-Fighting Measures | Suitable extinguishing media, Specific hazards arising from the chemical, Special protective equipment and precautions for fire-fighters |
| Disposal Considerations | Waste treatment methods, recommendations for disposal of the chemical and contaminated packaging in accordance with local, state, and federal regulations |
graph GPR40_Agonist_5_Disposal_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start: Need to Dispose of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; consult_sds [label="Consult Specific\nSafety Data Sheet (SDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assess_hazards [label="Assess Hazards\n(Toxic, Flammable, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; don_ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; segregate_waste [label="Segregate Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solid_waste [label="Solid Waste\n(Contaminated Labware, PPE)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; liquid_waste [label="Liquid Waste\n(Unused Solutions, Solvents)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; label_container [label="Label Hazardous Waste Container\n(Name, Hazard, Date)", fillcolor="#FBBC05", fontcolor="#202124"]; store_waste [label="Store in Designated,\nSecure Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact_ehs [label="Contact Environmental Health\n& Safety (EHS) for Pickup", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Proper Disposal Complete", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> consult_sds; consult_sds -> assess_hazards; assess_hazards -> don_ppe; don_ppe -> segregate_waste; segregate_waste -> solid_waste [label="Solid"]; segregate_waste -> liquid_waste [label="Liquid"]; solid_waste -> label_container; liquid_waste -> label_container; label_container -> store_waste; store_waste -> contact_ehs; contact_ehs -> end; }
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling GPR40 agonist 5
Disclaimer: As "GPR40 agonist 5" is a designation for a research compound, a specific, official Safety Data Sheet (SDS) is not publicly available. This guide is based on established safety protocols for handling potent, novel small molecule agonists in a laboratory setting. Researchers must always consult the supplier-provided SDS if available and adhere to their institution's specific safety guidelines.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational procedures, disposal plans, and emergency protocols to ensure safe handling and use.
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule agonists should be handled with care, assuming they are potentially hazardous upon contact or inhalation. A thorough risk assessment should be conducted before any handling.
1.1. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must include side shields to protect from splashes.[1] |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears before and during use. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned. |
| Respiratory | Fume Hood | All weighing and initial dilutions of powdered compound must be done in a certified chemical fume hood. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
2.1. Handling Procedures
-
Weighing: Always handle the powdered form of this compound within a chemical fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the vial containing the solid to avoid splashing.
-
Aqueous Waste: Solutions containing the agonist should be collected as hazardous chemical waste. Do not dispose of them down the drain.[2][3]
-
Avoid Contact: Minimize direct contact with the skin, eyes, and clothing.
2.2. Storage
-
Store this compound in a tightly sealed container, as provided by the manufacturer.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled as containing potent compounds.[4]
Experimental Protocols
Below is a standard protocol for preparing a stock solution of this compound.
3.1. Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Don all required PPE (lab coat, double nitrile gloves, safety goggles) and ensure the chemical fume hood is operational.
-
Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully weigh out the desired amount of this compound powder.
-
Transfer: Gently transfer the weighed powder into an appropriate-sized vial.
-
Solubilization: Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If necessary, gentle warming in a water bath can be used, but check compound stability information first.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and labeled storage box.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
